molecular formula C32H37NO12 B1233440 pirarubicin

pirarubicin

Cat. No.: B1233440
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-MJTHYZEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)

Properties

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

IUPAC Name

(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14?,17?,19?,21?,22?,31?,32-/m0/s1

InChI Key

KMSKQZKKOZQFFG-MJTHYZEOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Synonyms

4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin

Origin of Product

United States

Historical Context of Anthracycline Development

The story of anthracyclines began with the discovery of daunorubicin (B1662515) in the 1960s. wikipedia.org Researchers from Farmitalia Research Laboratories in Italy isolated this red-pigmented compound from a strain of the soil bacterium Streptomyces peucetius. wikipedia.orgnih.gov Around the same time, French scientists also discovered the compound, naming it rubidomycin. wikipedia.org Daunorubicin was adopted as the international name and demonstrated activity against murine tumors, and later, in clinical trials, against leukemia and lymphomas. wikipedia.org

This initial success spurred further research, leading to the isolation of doxorubicin (B1662922) from a mutated strain of S. peucetius. wikipedia.org Doxorubicin differs from daunorubicin by the addition of a hydroxyl group at the 14th carbon position, a modification that significantly broadened its anticancer activity to include a wide range of solid tumors. wikipedia.orguniversiteitleiden.nl The discovery of these first-generation anthracyclines was a landmark in cancer therapy, establishing a new class of effective chemotherapeutic agents. wikipedia.orgresearchgate.net The success of daunorubicin and doxorubicin prompted the synthesis of thousands of analogues in an effort to discover compounds with improved therapeutic profiles. wikipedia.org From this extensive research, other clinically important anthracyclines such as epirubicin (B1671505) and idarubicin (B193468) were developed and adopted for worldwide use. wikipedia.org

Pirarubicin S Position Within the Anthracycline Class

Pirarubicin (B1684484), also known as (4'-O-tetrahydropyranyl) doxorubicin (B1662922) or THP, is a semi-synthetic derivative of doxorubicin. ontosight.ainih.gov It was developed in 1979 by Umezawa and colleagues. iiarjournals.org The defining chemical feature of this compound is the attachment of a tetrahydropyranyl group to the 4'-position of the daunosamine (B1196630) sugar moiety of the doxorubicin molecule. universiteitleiden.nlontosight.ai This structural alteration makes this compound more lipophilic, or fat-soluble, compared to its parent compound, doxorubicin. nih.govkarger.comkarger.com

The basic structure of anthracyclines consists of a tetracyclic aglycone with an anthraquinone (B42736) backbone, linked to a sugar molecule via a glycosidic bond. wikipedia.orguniversiteitleiden.nl In the case of this compound, this core structure is that of doxorubicin. The modification at the sugar moiety is a key differentiator that influences its biological properties. ontosight.ai

Table 1: Key Anthracycline Compounds

Compound Parent Compound Key Structural Difference from Parent
Doxorubicin Daunorubicin (B1662515) Addition of a hydroxyl group at the C-14 position. universiteitleiden.nl
Epirubicin (B1671505) Doxorubicin Epimerization at the 4'-position of the sugar moiety. universiteitleiden.nl
Idarubicin (B193468) Daunorubicin Lacks the methoxy (B1213986) group at the C-4 position of the aglycone. universiteitleiden.nl

| This compound | Doxorubicin | Addition of a tetrahydropyranyl group at the 4'-O-position of the sugar. ontosight.ai |

Rationale for Pirarubicin Research in Preclinical Oncology

DNA Intercalation and Topoisomerase II Inhibition

A central mechanism of this compound's antineoplastic activity is its ability to physically insert itself into the DNA double helix and disrupt the function of critical enzymes involved in DNA topology. ontosight.aiwikipedia.orgcancer.gov This interaction forms stable complexes with DNA, which interferes with nucleic acid synthesis. mims.com

This compound, like other anthracyclines, possesses a planar polyaromatic quinone structure that allows it to slide between the base pairs of the DNA helix, a process known as intercalation. wikipedia.orgoncodaily.comacs.org While specific binding site sequences for this compound are a subject of detailed study, intercalating agents generally show a preference for insertion at 5'-pyrimidine-purine-3' steps in the DNA sequence. researchgate.net The drug's hydrophobic anthraquinone (B42736) group buries itself deeply within the intercalation site to engage in stacking interactions with the DNA bases. acs.org Studies using calf thymus DNA have confirmed that intercalation is the main binding mode for this compound. researchgate.net

Beyond simple intercalation, this compound actively interacts with topoisomerase II, a nuclear enzyme essential for managing DNA topology during replication and transcription. ontosight.aiwikipedia.orgoncodaily.com this compound stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. oncodaily.com By preventing the subsequent re-ligation of these breaks, this compound effectively traps the enzyme on the DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. iiarjournals.orgoncodaily.com This inhibition of the topoisomerase II-DNA polymerase complex is a key factor in its cytotoxic effect. toku-e.com

The combined effects of DNA intercalation and topoisomerase II poisoning directly inhibit the fundamental processes of DNA replication and repair. wikipedia.orgcancer.govcellagentech.com The physical presence of the intercalated drug obstructs the progression of DNA and RNA polymerases along the DNA template, thereby halting nucleic acid synthesis. wikipedia.orgmims.com Furthermore, research has demonstrated that this compound can significantly inhibit the Nucleotide Excision Repair (NER) pathway, a critical mechanism for repairing damaged DNA. plos.org In one study, this compound showed a potent ability to reduce NER activity. plos.org

Research Findings on this compound's Inhibition of Nucleotide Excision Repair (NER)

Compound Maximum Inhibition (%) Incubation Time (hours) Source
This compound ~97% 0.5 plos.org
Mitoxantrone ~82% 16 plos.org
9-aminoacridine ~49% 2.5 plos.org

Reactive Oxygen Species Generation and Oxidative Stress Pathways

In addition to its nuclear effects, this compound's mechanism involves its chemical activity in the cellular cytoplasm, specifically its ability to generate damaging free radicals. ontosight.aipatsnap.com This process is a known contributor to the cytotoxic effects of anthracyclines. iiarjournals.orgoncodaily.com

The tetracyclic quinone moiety of this compound can undergo redox cycling, a process that generates reactive oxygen species (ROS). patsnap.comoncodaily.com This process requires molecular oxygen to produce free radicals such as superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). iiarjournals.orgnih.govnih.gov Studies have shown that this compound induces the production of H₂O₂ in cancer cell lines, and that cells resistant to hydrogen peroxide show suppressed apoptosis when treated with this compound, confirming the role of H₂O₂ in its mechanism. iiarjournals.orgnih.gov The presence of metal ions, particularly copper(II), has been shown to facilitate this ROS generation, leading to the formation of reactive species from H₂O₂ and Cu(I). nih.govresearchgate.netiiarjournals.org

The ROS generated by this compound, such as hydrogen peroxide and superoxide radicals, cause significant oxidative damage to cellular components, including DNA, proteins, and cell membranes. ontosight.aipatsnap.com This oxidative DNA damage is a crucial aspect of this compound's anticancer activity. iiarjournals.orgresearchgate.netiiarjournals.org Studies using plasmid DNA have demonstrated that this compound, in the presence of copper(II), induces DNA damage through the action of ROS. nih.goviiarjournals.org This oxidative damage, combined with the DNA cleavage resulting from topoisomerase II inhibition and intercalation, contributes to mitochondrial dysfunction and the activation of caspases, ultimately leading to programmed cell death or apoptosis. iiarjournals.org

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, a controlled process of cell death that is crucial for eliminating cancerous cells. nih.gov This process is triggered through several interconnected pathways.

General Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound is significantly linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). spandidos-publications.comnih.goviiarjournals.org This oxidative stress is a key initiator of cellular damage, particularly to DNA and mitochondria, which in turn activates apoptotic signaling. spandidos-publications.comfrontiersin.org Studies have shown that this compound treatment leads to a decrease in mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. spandidos-publications.comiiarjournals.org This disruption of mitochondrial function leads to the release of pro-apoptotic factors into the cytoplasm. frontiersin.org

In various cancer cell lines, including leukemia and bladder cancer, this compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins. iiarjournals.orgspandidos-publications.com For instance, it can decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell death. spandidos-publications.comportlandpress.com

Caspase Cascade Activation

A central feature of apoptosis is the activation of a family of proteases known as caspases. This compound treatment has been demonstrated to activate this caspase cascade. iiarjournals.orgportlandpress.com The process often begins with the release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.orgfrontiersin.org Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govexp-oncology.com.ua

Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. iiarjournals.orgportlandpress.comnih.gov Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. iiarjournals.orgiiarjournals.org Research has shown a significant increase in caspase-3 and caspase-9 activity in cells treated with this compound, confirming the involvement of this cascade in its apoptotic mechanism. iiarjournals.orgportlandpress.com The activation of caspase-8, another initiator caspase typically associated with the extrinsic apoptotic pathway, can also be triggered, which can then cleave Bid, leading to mitochondrial engagement and amplification of the apoptotic signal. exp-oncology.com.ua

Cell Cycle Arrest and Checkpoint Activation

This compound disrupts the normal progression of the cell cycle, a key mechanism for inhibiting the proliferation of cancer cells. nih.gov

Specific Cell Cycle Phase Perturbations (e.g., G0/G1 phase arrest)

This compound has been shown to induce cell cycle arrest at different phases depending on the cell type and experimental conditions. spandidos-publications.comnih.gov Notably, in several cancer cell lines, including hepatocellular carcinoma and rabbit conjunctival fibroblasts, this compound treatment leads to an arrest in the G0/G1 phase of the cell cycle. nih.govmedsci.orgresearchgate.net This prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their proliferation. nih.gov In other contexts, such as in certain bladder cancer and multidrug-resistant osteosarcoma cell lines, this compound has been observed to cause an arrest in the G2/M phase. spandidos-publications.comnih.govspandidos-publications.com This prevents the cells from proceeding into mitosis.

Cell LineObserved Cell Cycle Arrest PhaseReference
Hepatocellular Carcinoma Cells (Huh7, MHCC-97H)G0/G1 phase medsci.org
Rabbit Conjunctival Fibroblasts (RCF)G0/G1 phase nih.gov
5637 Bladder Cancer CellsG2/M phase spandidos-publications.comspandidos-publications.com
Multidrug-Resistant Osteosarcoma Cells (MG63/DOX)G2/M phase nih.gov

Cyclin-Dependent Kinase (CDK) Regulation

The progression through the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. mdpi.com this compound exerts its cell cycle arrest effects by modulating the expression and activity of these key regulatory molecules. spandidos-publications.comnih.gov

In multidrug-resistant osteosarcoma cells, this compound has been found to downregulate the expression of cyclin B1. spandidos-publications.comnih.gov It also affects the phosphorylation status of Cdc2 (also known as CDK1), a critical kinase for entry into mitosis. nih.gov Specifically, this compound treatment increases the inhibitory phosphorylation of Cdc2 at Thr14/Tyr15 and decreases the activating phosphorylation at Thr161. nih.gov This leads to a decrease in the activity of the Cdc2-cyclin B1 complex, thereby causing a G2/M arrest. nih.gov

Furthermore, in some cancer models, this compound has been shown to decrease the expression of cyclin D1 and cyclin E, which are crucial for the G1/S transition. spandidos-publications.com The regulation of CDK inhibitors, such as p21, also plays a role. While this compound alone may induce only a limited expression of p21, its combination with other agents can lead to increased p21 levels, which inhibits G1/S phase CDK-cyclin complexes and contributes to G0/G1 arrest. medsci.orgnih.gov

Modulation of Gene Expression Profiles

This compound can significantly alter the gene expression profiles of cancer cells, influencing pathways related to cell death, proliferation, and differentiation. nih.govsciencerepository.org

Research has demonstrated that this compound treatment can lead to changes in the expression of genes involved in apoptosis. spandidos-publications.com For example, it has been shown to decrease the expression of the anti-apoptotic gene Bcl-2 and increase the expression of the pro-apoptotic gene Bax. spandidos-publications.com

In the context of cervical cancer cells, this compound has been found to decrease the expression of Ubiquitin-Specific Peptidase 22 (USP22), a protein implicated in tumorigenesis, by inhibiting the phosphorylation of CREB-1, a transcription factor that binds to the USP22 promoter. spandidos-publications.com

Transcriptomic Analysis of this compound-Treated Cells

Transcriptomic analysis of cells treated with this compound and related compounds has revealed significant alterations in gene expression profiles. While specific comprehensive transcriptomic studies solely on this compound are not widely detailed in the provided results, the broader context of anthracycline and chemotherapy resistance points to extensive changes in the expression of genes involved in key cellular processes. For instance, in breast cancer, transcriptomic profiling has been instrumental in identifying differentially expressed genes (DEGs) associated with resistance to therapies, which often involve pathways that this compound also modulates. nih.govnih.gov Such analyses typically identify hundreds to thousands of up- and down-regulated genes, providing a global view of the cellular response to the drug. nih.gov

Identification of Differentially Expressed Genes

Studies on this compound and similar agents have identified several key differentially expressed genes that mediate its effects and the development of resistance. A notable example is the upregulation of ATG4B, a cysteine peptidase crucial for autophagy, in cervical cancer cells treated with this compound. nih.gov This upregulation was found to occur at the mRNA level, with this compound enhancing the stability of ATG4B mRNA. nih.gov In hepatocellular carcinoma, treatment with this compound in combination with a RIPK1 inhibitor led to the upregulation of the cell cycle inhibitor p21. medsci.org Conversely, this compound has been shown to suppress the expression of genes like PCNA, cyclin D1, cyclin E, and the anti-apoptotic gene Bcl-2, while increasing the expression of the pro-apoptotic gene Bax in osteosarcoma cells. selleckchem.com

Signaling Pathway Perturbations (e.g., AKT-P21-dependent pathway, ERK activations)

This compound significantly perturbs critical intracellular signaling pathways that govern cell survival, proliferation, and death.

AKT-P21-dependent pathway: The AKT pathway, a central regulator of cell survival and proliferation, is a key target of this compound's action. mdpi.com In hepatocellular carcinoma, resistance to this compound has been linked to the RIPK1-AKT-P21 pathway. medsci.orgnih.gov Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in conjunction with this compound treatment leads to a significant decrease in phosphorylated AKT (p-AKT) and a corresponding increase in p21, a cyclin-dependent kinase inhibitor. medsci.orgnih.gov This shift results in G0/G1 phase cell cycle arrest and enhanced anti-proliferative effects. medsci.org The central role of AKT is underscored by the finding that its phosphorylation can reverse the anti-proliferative effects of RIPK1 inhibition in the presence of this compound. medsci.orgnih.gov

ERK Activations: The Extracellular signal-regulated kinase (ERK) pathway, another crucial signaling cascade for cell proliferation and survival, is also modulated by this compound. amegroups.org Treatment of bladder cancer cells with this compound has been shown to dramatically increase the phosphorylation of both Akt and Erk1/2. frontiersin.orgnih.gov This activation is considered a pro-survival response by the cancer cells. frontiersin.org Interestingly, inhibiting either the AKT or the ERK pathway alone can lead to the compensatory activation of the other, suggesting a crosstalk between them. frontiersin.orgnih.gov Therefore, the simultaneous inhibition of both pathways, for instance by using the drug phenformin (B89758), acts synergistically with this compound to suppress bladder cancer growth. frontiersin.orgnih.gov The ROS-JNK signaling pathway has also been identified as a key player in the synergistic antitumor effect of this compound when combined with dichloroacetate (B87207) in liver cancer cells. oaepublish.com

MicroRNA Expression Modulation (e.g., miR-495-3p)

MicroRNAs (miRNAs), small non-coding RNAs that regulate gene expression, are significantly involved in the cellular response to this compound.

miR-495-3p: In triple-negative breast cancer (TNBC), resistance to this compound is associated with the downregulation of GRP78, an endoplasmic reticulum chaperone protein. mdpi.comfrontiersin.org This process is mediated by miR-495-3p. mdpi.comfrontiersin.org Introducing miR-495-3p mimics can suppress GRP78 expression, inactivate AKT, and thereby reverse this compound resistance. mdpi.comportlandpress.comresearchgate.net This suggests that the miR-495-3p/GRP78/Akt axis is a critical mechanism in determining the sensitivity of TNBC cells to this compound. researchgate.net

miR-34c-5p: In cervical cancer, this compound induces autophagy by downregulating miR-34c-5p. mdpi.com This downregulation leads to the upregulation of its target gene, ATG4B, a key player in autophagosome formation. mdpi.com Overexpression of miR-34c-5p can, in turn, decrease ATG4B levels and reduce autophagy in this compound-treated cells. mdpi.com

miR-22-5p: In the context of this compound-induced myocardial damage, the expression of miR-22-5p is reduced. nih.gov This miRNA targets the Rap1a gene, and its downregulation by this compound leads to the activation of the RAP1/ERK signaling pathway, contributing to cardiotoxicity. nih.gov

Autophagy Modulation

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. nih.gov This process plays a dual role in cancer, acting as either a tumor suppressor or a promoter of cell survival, particularly in response to chemotherapy. frontiersin.org this compound has been shown to be a significant modulator of autophagy. nih.gov

Induction or Inhibition of Autophagic Flux

This compound predominantly induces a cytoprotective autophagic response in various cancer cells, including those of the bladder, cervix, and in rabbit conjunctival fibroblasts. nih.govfrontiersin.orgnih.gov This means that the cancer cells activate autophagy as a survival mechanism to withstand the stress induced by the drug. nih.gov Studies have demonstrated that this compound treatment leads to an increase in autophagic flux, characterized by the formation of autophagosomes and their subsequent fusion with lysosomes. tandfonline.com This induction of protective autophagy can limit the therapeutic efficacy of this compound, and inhibiting this process has been shown to enhance the drug's cytotoxic effects. nih.govmdpi.com For instance, in cervical cancer cells, suppressing the this compound-induced autophagy significantly promoted cell death and apoptosis. nih.gov

Molecular Regulators of Autophagy

The modulation of autophagy by this compound is controlled by several key molecular regulators and pathways.

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy. mdpi.com this compound has been found to induce autophagy in human bladder cancer cells by suppressing the mTOR signaling pathway. amegroups.orgfrontiersin.orgmdpi.com

ATG Proteins: Autophagy-related (ATG) proteins are essential for the formation of autophagosomes. mdpi.com As mentioned earlier, this compound induces autophagy in cervical cancer cells by upregulating ATG4B. nih.govmdpi.com This upregulation is achieved by increasing the stability of ATG4B mRNA. nih.gov In rabbit conjunctival fibroblasts, this compound treatment promoted autophagy by increasing the levels of Beclin 1, the Atg5/12 conjugate, and LC3B. nih.gov

PI3K/AKT Pathway: The PI3K/AKT/mTOR axis is a critical pathway that inhibits autophagy. mdpi.com this compound's influence on AKT phosphorylation, as detailed previously, is interconnected with its ability to modulate autophagy. frontiersin.org For example, the miR-495-3p/GRP78 axis reverses this compound resistance through the p-AKT/mTOR pathway, which is also a key regulator of autophagy. mdpi.comfrontiersin.orgportlandpress.com

The table below summarizes the key molecular regulators affected by this compound in the context of autophagy.

Molecular Regulator Effect of this compound Cancer Type / Cell Model Reference
mTOR SignalingSuppressionHuman Bladder Cancer frontiersin.org, amegroups.org
ATG4BUpregulation (mRNA stabilization)Cervical Cancer mdpi.com, nih.gov
Beclin 1UpregulationRabbit Conjunctival Fibroblasts nih.gov
Atg5/12 conjugateUpregulationRabbit Conjunctival Fibroblasts nih.gov
LC3BUpregulationRabbit Conjunctival Fibroblasts nih.gov
AKT/mTOR PathwayModulation via miR-495-3p/GRP78Triple-Negative Breast Cancer mdpi.com, frontiersin.org

In Vitro Cellular Efficacy Studies

In vitro studies, which are conducted on cancer cells grown in a laboratory setting, provide initial insights into a drug's mechanism of action and its effectiveness against different types of cancer.

This compound has been evaluated against a wide array of cancer cell lines to determine its spectrum of activity. Research has shown that this compound demonstrates cytotoxic effects across various cancer types, including colon, breast, gynecologic, and osteosarcoma cell lines. nih.govcapes.gov.brspandidos-publications.com

For instance, studies on human colon cancer cell lines (HT-29, MoCR, DLD-1) and a human breast adenocarcinoma cell line (MCF-7) have shown that these cells are sensitive to this compound. nih.gov In a panel of ten gynecologic cancer cell lines, this compound was found to be more potent than doxorubicin in both doxorubicin-sensitive and doxorubicin-resistant lines. capes.gov.br The cell lines tested included ECC1, HEC1B, BG1, SKOV3, AN3, AE7, HEC1A, CAOV3, SKUT1B, and ME180. capes.gov.br

Furthermore, investigations using osteosarcoma cell lines, U2-OS and MG-63, also confirmed their sensitivity to this compound. spandidos-publications.com However, some studies have indicated that certain cancer cells, such as cervical cancer cell lines (C33A, SiHa, and HeLa), may exhibit resistance to this compound. tandfonline.com In a study on prostate cancer, no significant difference in sensitivity to this compound was observed between the parental DU145WT cell line and the more aggressive DU145J7 variant. frontiersin.org

Table 1: this compound Sensitivity in Various Cancer Cell Lines

Cell Line Cancer Type Sensitivity to this compound Citation
HT-29 Human Colon Cancer Sensitive nih.gov
MoCR Mouse Colon Cancer Sensitive nih.gov
DLD-1 Human Colon Cancer Sensitive nih.gov
MCF-7 Human Breast Adenocarcinoma Sensitive nih.gov
ECC1 Gynecologic Cancer Resistant to Doxorubicin, Sensitive to this compound capes.gov.br
HEC1B Gynecologic Cancer Resistant to Doxorubicin, Sensitive to this compound capes.gov.br
BG1 Gynecologic Cancer Resistant to Doxorubicin, Sensitive to this compound capes.gov.br
SKOV3 Gynecologic Cancer Resistant to Doxorubicin, Sensitive to this compound capes.gov.br
AN3 Gynecologic Cancer Sensitive capes.gov.br
AE7 Gynecologic Cancer Sensitive capes.gov.br
HEC1A Gynecologic Cancer Sensitive capes.gov.br
CAOV3 Gynecologic Cancer Sensitive capes.gov.br
SKUT1B Gynecologic Cancer Sensitive capes.gov.br
ME180 Gynecologic Cancer Sensitive capes.gov.br
U2-OS Osteosarcoma Sensitive spandidos-publications.com
MG-63 Osteosarcoma Sensitive spandidos-publications.com
C33A Cervical Cancer Resistant tandfonline.com
SiHa Cervical Cancer Resistant tandfonline.com
HeLa Cervical Cancer Resistant tandfonline.commdpi.com
DU145WT Prostate Cancer Sensitive frontiersin.org
DU145J7 Aggressive Prostate Cancer Sensitive frontiersin.org

The effectiveness of this compound is directly related to its concentration, a relationship known as the dose-response curve. Studies have consistently shown that this compound inhibits cancer cell growth in a dose-dependent manner. nih.govspandidos-publications.com This means that as the concentration of this compound increases, the number of surviving cancer cells decreases.

The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key metric in these studies. For this compound, the IC50 values vary depending on the cell line. For example, in colon and breast cancer cell lines (MoCR, DLD-1, HT-29, and MCF-7), the IC50 value for a styrene-maleic acid copolymer-pirarubicin formulation was approximately 1 µM. nih.gov In osteosarcoma cell lines, the IC50 values for this compound were 3.61 µg/ml for MG-63 cells and 0.47 µg/ml for U2-OS cells. spandidos-publications.com

In a panel of gynecologic cancer cell lines, this compound was found to be 1.6 to 3.4 times more potent than doxorubicin based on a comparison of their IC50 values. capes.gov.br However, in cervical cancer cell lines, the IC50 values were over 482 ng/ml, indicating a degree of resistance. tandfonline.com For HeLa cells, the IC50 of free this compound was reported to be 0.11 µg/mL at a physiological pH of 7.4. mdpi.com

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell Line Cancer Type IC50 Value Citation
MoCR Mouse Colon Cancer ~1 µM (SMA-pirarubicin) nih.gov
DLD-1 Human Colon Cancer ~1 µM (SMA-pirarubicin) nih.gov
HT-29 Human Colon Cancer ~1 µM (SMA-pirarubicin) nih.gov
MCF-7 Human Breast Adenocarcinoma ~1 µM (SMA-pirarubicin) nih.gov
MG-63 Osteosarcoma 3.61 µg/ml spandidos-publications.com
U2-OS Osteosarcoma 0.47 µg/ml spandidos-publications.com
Cervical Cancer Cell Lines Cervical Cancer >482 ng/ml tandfonline.com
HeLa Cervical Cancer 0.11 µg/mL (at pH 7.4) mdpi.com

Clonogenic assays are a valuable tool for assessing the long-term effects of a cytotoxic agent on the ability of single cells to proliferate and form colonies. abcam.comresearchgate.net This assay provides a measure of reproductive cell death and long-term viability, which is distinct from short-term cytotoxicity assays. abcam.com

Studies have utilized clonogenic assays to evaluate the long-term impact of this compound on cancer cells. For example, in bladder cancer cells (UMUC3 and MB49), a clonogenic assay was used to demonstrate the synergistic effect of combining phenformin with this compound in suppressing colony formation. nih.gov This indicates that while this compound alone can inhibit long-term viability, its efficacy can be enhanced by other agents. The principle of the clonogenic assay involves seeding cells at a low density after treatment and allowing them to grow for a period, after which the resulting colonies are stained and counted to determine the surviving fraction. researchgate.net

In Vivo Animal Model Efficacy Studies

In vivo studies, conducted in living organisms, are crucial for evaluating the therapeutic potential of a drug in a more complex biological system that mimics human disease.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to test the efficacy of anticancer drugs. In a murine model of colorectal liver metastases using MoCR cells, treatment with styrene-maleic acid copolymer-pirarubicin micelles resulted in a 90% suppression of tumor growth by volume and reduced the number of tumor nodules to about 5% of the control group. nih.gov This suggests a significant antitumor effect of this formulation in a metastatic setting.

In studies involving cervical cancer xenografts, treatment with this compound alone at a dose of 1 mg/kg only suppressed tumor growth by about 20%, confirming the in vitro findings of resistance in these cancer types. tandfonline.com

Information specifically on the efficacy of this compound in syngeneic (where the tumor tissue and the host animal are from the same genetic background) and genetically engineered mouse models was not available in the provided search results. These models, which have an intact immune system, are important for understanding the interplay between a drug, the tumor, and the host's immune response. Further research using these models would provide a more comprehensive understanding of this compound's in vivo efficacy.

Preclinical Pharmacokinetic Profiles

Preclinical studies reveal that this compound exhibits rapid cellular uptake and distinct distribution patterns that can be influenced by its formulation and route of administration. nih.gov In S-180 tumor-bearing mice, a polymer-conjugated form of this compound (P-THP) was shown to persist in the systemic circulation and accumulate significantly in tumor tissue. bioivt.com At 24, 48, and 72 hours after administration, the concentration of P-THP in tumor tissue was four to 20 times higher than in normal tissues, with the exception of the spleen. bioivt.com In contrast, free this compound was cleared rapidly from circulation. bioivt.com

The route of administration plays a critical role in drug distribution. A study in the rabbit VX2 tumor model compared intra-arterial hepatic (i.a.h.) versus intravenous (i.v.) administration. xenotech.com Following i.a.h. infusion, tumor concentrations of this compound were 10.5 times higher than those achieved via the i.v. route. xenotech.com This localized delivery also resulted in a marked, eight-fold reduction in systemic exposure (Area Under the Curve), which correlated with very low drug concentrations in heart tissue. xenotech.com

Formulation strategies have also been explored to alter biodistribution. In normal mice, a novel liposome (B1194612) powder formulation of this compound (L-THP) was found to reduce the accumulation of the drug in the heart by 81.2% compared to the conventional injection, highlighting a potential strategy for modifying tissue distribution. mdpi.com Comparative studies in SUIT2 tumor-bearing mice between polymer-conjugated this compound (P-THP) and polymer-conjugated doxorubicin (P-DOX) found no significant difference in the drug concentration within the tumor between 6 and 24 hours post-administration. nih.gov

Animal ModelThis compound FormulationKey Absorption/Distribution FindingsCitation
S-180 tumor-bearing micePolymer-conjugated (P-THP)Accumulated in tumor tissue at 4-20x higher concentrations than normal tissue. bioivt.com
Rabbit VX2 tumor modelFree this compoundTumor concentration was 10.5x higher with intra-arterial hepatic vs. intravenous administration. xenotech.com
Normal miceLiposome powder (L-THP)Heart accumulation was reduced by 81.2% compared to standard injection. mdpi.com
SUIT2 tumor-bearing micePolymer-conjugated (P-THP)No significant difference in tumor concentration compared to polymer-conjugated doxorubicin between 6-24h. nih.gov

The metabolism of this compound in preclinical models involves its conversion to other active and inactive compounds. A primary metabolic pathway is the conversion of this compound to doxorubicin (also known as Adriamycin). nih.govnih.gov In preclinical pharmacokinetic studies, a small amount of doxorubicin was detected in the plasma following this compound administration, which was attributed to either the conversion of this compound to doxorubicin in the liver or the presence of small amounts of doxorubicin in the initial formulation. nih.govnih.gov High concentrations of doxorubicin were specifically observed in liver tissue, while other tissues showed high levels of the parent compound, this compound. nih.govnih.gov

Further metabolism of anthracyclines typically involves the reduction of the side chain carbonyl group, which produces hydroxylated metabolites. In a rabbit model, metabolites were detected that co-eluted with adriamycinol and THP-adriamycinol, confirming this metabolic pathway for this compound in animals. Studies in rats investigating the metabolic effects of this compound noted that multiple doses could lead to disturbances in fatty acids and phospholipids. The cardiotoxicity associated with the compound is thought to occur via its metabolite, adriamycinone, through a reactive oxygen species (ROS) mechanism.

Preclinical investigations into the excretion of this compound show that the compound and its metabolites are eliminated through both renal and biliary pathways. A pharmacokinetic study in preclinical models reported that over a 48-hour period, renal excretion accounted for 9% of the administered dose, while biliary excretion accounted for 20%. nih.govnih.gov This indicates that the biliary route is a more significant pathway for the elimination of this compound than the urinary route in these models.

The metabolites of this compound, including doxorubicin and doxorubicinol, are also found in the excreta. While detailed animal-specific data on metabolite excretion is limited, human studies corroborate the low level of urinary excretion, finding that total urinary elimination accounted for approximately 6% of the injected dose. In these human studies, doxorubicin progressively became the main compound found in urine after treatment ended, reflecting the ongoing metabolism and clearance of the drug.

Preclinical Pharmacodynamic Endpoints

This compound's primary mechanism of action involves direct interaction with cellular DNA. It acts as an intercalating agent, inserting itself into the DNA helix, and subsequently interacts with topoisomerase II. nih.gov This engagement disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis.

The cellular uptake of this compound, a critical first step in target engagement, is notably efficient. This is attributed in part to its pyranose residue, which allows it to be taken up by the glucose transporter system and the concentrative nucleoside transporter 2 (CNT-2). bioivt.com These transporters are often highly expressed in tumor cells, potentially contributing to the selective accumulation and potent antitumor activity of this compound. bioivt.com

Beyond direct DNA interaction, this compound modulates downstream signaling pathways. In a mouse xenograft model, the combination of this compound with a RIPK1 inhibitor led to elevated levels of the p21 protein in tumor xenografts. biocytogen.com This demonstrates a pharmacodynamic effect on cell cycle regulatory proteins within the tumor microenvironment in vivo. biocytogen.com In vitro studies further support these findings, showing that this compound can suppress the expression of key proteins involved in cell proliferation and survival, such as PCNA, cyclin D1, cyclin E, and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax. nih.gov

Biomarker Modulation in Preclinical Tissues

Preclinical studies have identified several biomarkers whose expression or activity is modulated by this compound, providing insights into its mechanisms of action and resistance. In a murine liver metastasis model of colon cancer, treatment with styrene-maleic acid copolymer (SMA)-pirarubicin micelles led to changes in biomarkers related to apoptosis, proliferation, and microvasculature, which were assessed using immunohistochemistry for active caspase-3, Ki-67, and CD34, respectively. nih.govnih.gov

In the context of hepatocellular carcinoma (HCC), the protein RIPK1 (Receptor-interacting protein kinase 1) and the cyclin-dependent kinase inhibitor p21 have been identified as key players in this compound resistance. medsci.org In vivo studies using a mouse xenograft model demonstrated that inhibiting RIPK1 could enhance the anti-tumor effects of this compound. medsci.org This combination therapy resulted in higher levels of p21 in the xenograft tumors. medsci.org Mechanistically, inhibiting RIPK1 was found to decrease the phosphorylation of AKT (pAKT) and increase p21 levels, leading to cell cycle arrest and reduced proliferation in this compound-treated HCC cells. medsci.org

Resistance to this compound in bladder cancer has been linked to the aldo-keto reductase family 1 member C1 (AKR1C1) gene. mdpi.com In vivo and in vitro models showed that high expression of AKR1C1 conferred resistance to this compound by diminishing the levels of reactive oxygen species (ROS) and 4-hydroxynonenal, thereby protecting cells from this compound-induced apoptosis. mdpi.com

Cardiotoxicity studies in rats have revealed that this compound administration significantly elevates serum levels of cardiac injury biomarkers, including brain natriuretic peptide (BNP), creatine (B1669601) kinase-MB (CK-MB), cardiac troponin T (cTnT), and lactate (B86563) dehydrogenase (LDH). glpbio.comfrontiersin.org It also increases levels of the oxidative stress marker malondialdehyde (MDA). glpbio.comfrontiersin.org Further investigation into the molecular pathways of cardiotoxicity showed that this compound modulates the Phlpp1/AKT/Bcl-2 signaling axis and increases the expression of apoptosis-related proteins such as the Bax/Bcl-2 ratio, cleaved caspase 3, and cleaved caspase 9 in cardiomyocytes. frontiersin.orgspandidos-publications.com

In triple-negative breast cancer (TNBC) models, a circular RNA, circZCCHC2, was found to be upregulated and associated with decreased sensitivity to this compound. nih.gov The mechanism involves circZCCHC2 acting as a sponge for miR-1200, subsequently affecting the expression of the translocated promoter region (TPR) protein and activating the RAS-RAF-MEK-ERK pathway. nih.gov this compound treatment itself was shown to downregulate the expression of circZCCHC2 in TNBC cells. nih.gov

Table 1: Modulation of Biomarkers by this compound in Preclinical Tissues

BiomarkerCancer/Tissue ModelObserved ModulationAssociated EffectSource
Active Caspase-3Murine liver metastasisIncreased stainingIndication of apoptosis nih.govnih.gov
Ki-67Murine liver metastasisDecreased stainingInhibition of tumor cell proliferation nih.govnih.gov
RIPK1 / p21Hepatocellular Carcinoma (Mouse xenograft)Inhibition of RIPK1 led to increased p21Enhanced anti-tumor effect, overcoming drug resistance medsci.org
AKR1C1Bladder Cancer (In vivo/in vitro)High expression correlated with resistanceReduced apoptosis by decreasing ROS levels mdpi.com
BNP, CK-MB, cTnT, LDH, MDARat heart tissueElevated serum levelsIndication of acute cardiotoxicity glpbio.comfrontiersin.org
Phlpp1/AKT/Bcl-2Rat cardiomyocytesModulation of the signaling pathwayControl of apoptosis in cardiotoxicity frontiersin.org
circZCCHC2Triple-Negative Breast CancerUpregulated in resistant cells; downregulated by this compound treatmentDecreased sensitivity to this compound nih.gov

Cellular and Molecular Responses in Vivo (e.g., tumor necrosis, proliferation, apoptosis in animal models)

In vivo preclinical studies using various animal models have demonstrated this compound's ability to induce significant cellular and molecular changes in tumor tissues, primarily characterized by apoptosis, reduced proliferation, and tumor necrosis.

Apoptosis: The induction of apoptosis is a key mechanism of this compound's antitumor activity. In a mouse model of bladder cancer, a formulation of this compound loaded into single-walled carbon nanotubes resulted in significantly higher rates of apoptosis in bladder tumors compared to the free drug. scite.ai Similarly, in a murine liver metastasis model, SMA-pirarubicin micelles were shown to induce apoptosis, as confirmed by immunohistochemical staining for active caspase-3. nih.govnih.gov In a rabbit model of conjunctival fibrosis, this compound triggered mitochondrial-associated apoptosis in conjunctival fibroblasts. nih.gov The pro-apoptotic effect of this compound was also observed in non-cancer tissues in toxicity studies; for instance, it increased the rate of apoptosis in a rat model of cardiotoxicity. frontiersin.org

Proliferation: this compound effectively inhibits the proliferation of cancer cells in vivo. In a murine liver metastasis model, treatment with SMA-pirarubicin micelles resulted in a significant reduction in the proliferation of tumor cells by over 90%, as measured by Ki-67 staining. nih.govnih.gov The remaining viable tumor cells were often restricted to the periphery of the tumor nodule. nih.gov In a separate study using a mouse xenograft model of hepatocellular carcinoma, the combination of a RIPK1 inhibitor with this compound synergistically suppressed tumor growth. medsci.org Furthermore, a polymer-conjugated form of this compound, P-THP, effectively suppressed tumor growth in a murine sarcoma S-180 model. nih.gov

Tumor Necrosis: Histological examinations of tumors from animal models treated with this compound formulations frequently reveal extensive tumor necrosis. In a murine liver metastasis model, SMA-pirarubicin micelles led to a threefold increase in tumor necrosis compared to control groups. nih.gov The necrosis was sometimes heterogeneous, with some tumors showing complete necrosis while others exhibited patchy patterns. nih.gov In a rabbit VX2 liver tumor model, the tumor necrosis rate was a key parameter for assessing the antitumor effect of intra-arterial drug administration. koreamed.org

Table 2: In Vivo Cellular and Molecular Responses to this compound

ResponseAnimal ModelKey FindingsSource
ApoptosisMouse bladder cancer modelThis compound-loaded nanotubes showed higher apoptosis rates than free drug. scite.ai
ApoptosisMurine liver metastasis modelSMA-pirarubicin micelles induced apoptosis (confirmed by active caspase-3 staining). nih.govnih.gov
ApoptosisRabbit conjunctival fibrosis modelTriggered mitochondrial-mediated apoptosis in fibroblasts. nih.gov
ProliferationMurine liver metastasis modelReduced tumor cell proliferation by >90% (assessed by Ki-67). nih.govnih.gov
ProliferationMouse hepatocellular carcinoma xenograftCombination with RIPK1 inhibitor suppressed tumor growth. medsci.org
Tumor GrowthMouse sarcoma S-180 modelPolymer-conjugated this compound (P-THP) suppressed tumor growth. nih.gov
Tumor NecrosisMurine liver metastasis modelSMA-pirarubicin micelles produced a 3-fold increase in tumor necrosis. nih.gov

Mechanisms of Resistance to Pirarubicin

Efflux Pump Overexpression and Function

A primary mechanism of resistance to pirarubicin (B1684484) involves the increased expression and activity of ATP-binding cassette (ABC) transporters. iiarjournals.orge-century.us These membrane proteins function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and limiting their ability to induce cell death. iiarjournals.orgoaepublish.com

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein and one of the most well-characterized ABC transporters responsible for MDR. oaepublish.commdpi.comnih.gov Overexpression of P-gp is a significant factor in resistance to anthracyclines, including this compound. iiarjournals.orgnih.gov This protein utilizes energy from ATP hydrolysis to actively transport a wide array of xenobiotics, including anticancer drugs, out of the cell. mdpi.comnih.gov Studies have demonstrated that P-gp can efficiently efflux this compound, and its overexpression leads to decreased intracellular drug accumulation and cytotoxicity. researchgate.net While some research suggests this compound may partially overcome P-gp-mediated resistance compared to other anthracyclines like doxorubicin (B1662922), high levels of P-gp expression remain a critical barrier to its therapeutic success. nih.govresearchgate.net The inhibition of P-gp has been shown to restore this compound accumulation in resistant cells. researchgate.netnih.gov

The Multidrug Resistance-Associated Protein (MRP) family, particularly MRP1 (encoded by the ABCC1 gene), represents another crucial group of efflux pumps implicated in this compound resistance. iiarjournals.orgoaepublish.comnih.gov MRP1 is a 190-kDa transporter that confers resistance to a broad spectrum of chemotherapeutic agents, often those that are conjugated to glutathione (B108866) (GSH). nih.govsolvobiotech.com Like P-gp, MRP1 is an ATP-dependent pump that reduces intracellular drug levels. nih.gov Its substrate specificity includes not only parent drug molecules but also their metabolites, particularly glucuronide and glutathione conjugates. solvobiotech.com The transport of some drugs, such as daunorubicin (B1662515), can be stimulated by the co-transport of free glutathione. solvobiotech.com The overexpression of MRP1 has been documented in various drug-resistant cancer cell lines and is recognized as a key mechanism of resistance to anthracyclines. iiarjournals.orgnih.govsemanticscholar.org

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another member of the ABC transporter superfamily that contributes to multidrug resistance. e-century.usoaepublish.comsemanticscholar.org Originally identified in adriamycin-resistant breast cancer cells, BCRP functions as a "half-transporter" that must form a homodimer or higher-order oligomer to become a functional efflux pump. mdpi.com BCRP has a broad substrate specificity that includes anthracyclines like doxorubicin and mitoxantrone, and it plays a significant role in protecting cells from various toxins. mdpi.comoup.com Its overexpression in cancer cells leads to increased efflux and decreased intracellular accumulation of its substrates, thereby contributing to resistance against this compound and other chemotherapeutic agents. iiarjournals.orge-century.us The PI3K/Akt signaling pathway has been implicated in regulating BCRP expression and its role in breast cancer resistance. amegroups.org

Altered Drug Metabolism and Detoxification (e.g., AKR1C1)

Beyond active efflux, cancer cells can develop resistance by enhancing their metabolic and detoxification capabilities. One key enzyme implicated in this process is Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). This enzyme is part of a superfamily that catalyzes the conversion of aldehydes and ketones to their corresponding alcohols. nih.gov

A genome-wide screen identified AKR1C1 as a critical gene for this compound resistance in bladder cancer cells. nih.gov Overexpression of AKR1C1 was shown to significantly increase the resistance of T24 bladder cancer cells to this compound both in vitro and in vivo. nih.govresearchgate.net The mechanism involves the detoxification of cytotoxic aldehydes, such as 4-hydroxynonenal, and the reduction of reactive oxygen species (ROS) levels, which mitigates drug-induced apoptosis. nih.gov Notably, AKR1C1-mediated resistance did not appear to affect the proliferation or migration of the cancer cells themselves but specifically counteracted the cytotoxic effects of the drug. nih.gov Inhibition of AKR1C1 with agents like aspirin (B1665792) has been shown to help reduce this form of drug resistance. nih.gov

Table 1: Effect of AKR1C1 Overexpression on this compound Resistance in T24 Bladder Cancer Cells
Cell LineGenetic ModificationIC50 of this compound (µM)Key Finding
T24Parental (Control)~0.4Baseline sensitivity to this compound.
T24-AKR1C1AKR1C1 Overexpression~1.6Overexpression of AKR1C1 increased resistance to this compound by approximately 4-fold. nih.govresearchgate.net

DNA Damage Repair Pathway Upregulation

This compound, like other anthracyclines, exerts its anticancer effect primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. frontiersin.orgiiarjournals.org Consequently, the cell's ability to repair this damage is a critical determinant of its survival and a potential mechanism of resistance. Upregulation of DNA damage response (DDR) and repair pathways can counteract the drug's effects, allowing cancer cells to survive otherwise lethal DNA lesions. oaepublish.comfrontiersin.org

Enhanced DNA repair capacity is a hallmark of resistance to many DNA-damaging agents. oaepublish.com When cells are treated with drugs like this compound, which induces significant DNA damage marked by the phosphorylation of histone H2A.X, they activate complex repair networks. frontiersin.orgfrontiersin.org These networks include pathways like non-homologous end joining (NHEJ) and homologous recombination (HR) to fix double-strand breaks. frontiersin.orgtci-thaijo.org An increased efficiency or upregulation of these pathways can lead to acquired resistance, as the cancer cells become more adept at repairing the drug-induced damage before it can trigger apoptosis. dntb.gov.uanih.gov

Topoisomerase II Alterations (e.g., reduced expression, mutational analysis)

As a topoisomerase II inhibitor, the efficacy of this compound is directly dependent on the presence and function of this target enzyme. frontiersin.orgiiarjournals.org Topoisomerase II facilitates DNA replication and transcription by creating transient double-strand breaks to resolve DNA tangles. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA breaks. nih.gov

Resistance to topoisomerase II inhibitors can arise through several alterations to the enzyme itself. frontiersin.org These include:

Reduced Expression: A common mechanism of resistance is the decreased expression of the topoisomerase IIα isoform, which is highly expressed in proliferating cells and is the primary target of many anticancer drugs. nih.gov Lower levels of the enzyme result in fewer drug-target complexes being formed, thus reducing the amount of DNA damage and subsequent cytotoxicity. nih.gov

Mutations: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure. These mutations can interfere with the drug's ability to bind to the enzyme-DNA complex or can affect the catalytic cycle of the enzyme, making it less susceptible to being "poisoned" by the drug. nih.govfrontiersin.org This can lead to a situation where significantly higher nuclear concentrations of the drug are required to achieve the same level of cytotoxicity compared to sensitive cells. frontiersin.org

These enzymatic alterations fundamentally change the drug-target interaction, representing a significant mechanism of intrinsic or acquired resistance to this compound. frontiersin.org

Apoptosis Pathway Evasion Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its anticancer effects. Consequently, cancer cells have evolved sophisticated strategies to disrupt this pathway, thereby acquiring resistance to the drug.

Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

A prominent mechanism of apoptosis evasion is the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins, including Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1), function to inhibit the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria, a critical step in the activation of caspases.

Research has shown that elevated levels of Bcl-2 are associated with resistance to this compound. In a study on bladder cancer cells, overexpression of the aldo-keto reductase family 1 member C1 (AKR1C1) gene led to increased resistance to this compound. nih.gov This resistance was accompanied by a significant increase in the expression of the anti-apoptotic protein Bcl-2, which contributed to the inhibition of this compound-induced apoptosis. nih.gov

Similarly, Mcl-1, another key anti-apoptotic protein, plays a crucial role in conferring resistance to various chemotherapeutic agents, and its overexpression is a recognized mechanism of drug resistance in several cancers. frontiersin.orgscitechnol.comfrontiersin.orgnih.gov Upregulation of Mcl-1 can sequester pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. scitechnol.com While direct studies specifically linking Mcl-1 overexpression to this compound resistance are emerging, the established role of Mcl-1 in resistance to other anthracyclines and targeted therapies suggests it is a highly probable mechanism of resistance to this compound as well. frontiersin.orgnih.gov

Table 1: Role of Anti-Apoptotic Proteins in this compound Resistance

Protein Cancer Type Research Finding Implication for this compound Resistance
Bcl-2 Bladder Cancer Overexpression of AKR1C1 led to increased Bcl-2 levels and resistance to this compound-induced apoptosis. nih.gov Elevated Bcl-2 can block the apoptotic pathway initiated by this compound.
Mcl-1 General Cancer Overexpression is a common mechanism of resistance to various chemotherapies by inhibiting apoptosis. frontiersin.orgscitechnol.comfrontiersin.org Increased Mcl-1 levels are likely to confer resistance to this compound by preventing cancer cell death.

Defective Caspase Activation

Caspases are a family of proteases that act as the executioners of apoptosis. Their activation is a critical step in the apoptotic pathway, leading to the cleavage of essential cellular proteins and ultimately, cell death. A defective caspase activation cascade can therefore render cancer cells resistant to apoptosis-inducing drugs like this compound.

Signaling Pathway Dysregulation in Resistance (e.g., AKT, ERK, GRP78, RIPK1)

The dysregulation of various intracellular signaling pathways is a hallmark of cancer and plays a pivotal role in the development of chemoresistance. Several key pathways have been implicated in mediating resistance to this compound.

The PI3K/AKT and Ras/Raf/MEK/ERK pathways are crucial for cell survival, proliferation, and inhibition of apoptosis. Studies have shown that treatment with this compound can paradoxically lead to the activation of both the AKT and ERK pathways in bladder cancer cells. nih.govd-nb.info This drug-induced activation serves as a compensatory survival mechanism, thereby diminishing the cytotoxic efficacy of this compound. Inhibition of either AKT or ERK has been shown to sensitize bladder cancer cells to this compound, highlighting their roles in resistance. nih.gov

Glucose-regulated protein 78 (GRP78) , also known as BiP or HSPA5, is a molecular chaperone in the endoplasmic reticulum that plays a critical role in protecting cells from stress-induced apoptosis. oncodaily.comwindows.net In triple-negative breast cancer (TNBC), higher levels of GRP78 have been observed in this compound-resistant cells. oncodaily.commdpi.com The downregulation of GRP78 was found to reverse this resistance, suggesting that GRP78 is a key mediator of chemoresistance in this context. oncodaily.commdpi.com The mechanism appears to involve the p-AKT/mTOR signaling pathway, where GRP78 expression is modulated by miR-495-3p. oncodaily.com

Receptor-interacting protein kinase 1 (RIPK1) is another key molecule that has been implicated in this compound resistance, particularly in hepatocellular carcinoma (HCC). researchgate.netfrontiersin.org Inhibition of RIPK1 was found to enhance the anti-tumor effects of this compound by overcoming chemoresistance. researchgate.netfrontiersin.org The underlying mechanism involves the RIPK1-AKT-P21-dependent pathway, where inhibiting RIPK1 leads to decreased phosphorylation of AKT and an increase in the cell cycle inhibitor p21, ultimately promoting cell cycle arrest and sensitizing the cancer cells to this compound. researchgate.netfrontiersin.org

Table 2: Dysregulated Signaling Pathways in this compound Resistance

Pathway/Protein Cancer Type Role in Resistance Associated Findings
AKT (Protein Kinase B) Bladder Cancer, Hepatocellular Carcinoma Promotes cell survival and inhibits apoptosis, leading to reduced sensitivity to this compound. nih.govresearchgate.netfrontiersin.org This compound treatment can induce AKT phosphorylation; inhibition of AKT sensitizes cells to this compound. nih.govd-nb.inforesearchgate.netfrontiersin.org
ERK (Extracellular signal-regulated kinase) Bladder Cancer Promotes cell survival and proliferation, counteracting the cytotoxic effects of this compound. nih.gov This compound treatment can induce ERK phosphorylation; inhibition of ERK sensitizes cells to this compound. nih.govd-nb.info
GRP78 (Glucose-regulated protein 78) Triple-Negative Breast Cancer Protects cancer cells from this compound-induced apoptosis. oncodaily.commdpi.com Higher GRP78 expression is found in this compound-resistant cells; downregulation of GRP78 reverses resistance via the p-AKT/mTOR pathway. oncodaily.commdpi.com
RIPK1 (Receptor-interacting protein kinase 1) Hepatocellular Carcinoma Participates in resistance to this compound-induced cell death. researchgate.netfrontiersin.org Inhibition of RIPK1 enhances the cytotoxic efficacy of this compound through the AKT-P21-dependent pathway. researchgate.netfrontiersin.org

Microenvironmental Factors Influencing Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem that significantly influences tumor progression and response to therapy. Several components of the TME can contribute to this compound resistance.

The extracellular matrix (ECM) , the non-cellular component of the TME, can also confer resistance. A dense ECM can act as a physical barrier, impeding the penetration and distribution of this compound into the tumor mass. oncodaily.comcrownbio.com Additionally, interactions between cancer cells and ECM proteins, mediated by integrins, can activate pro-survival signaling pathways, further contributing to drug resistance. mdpi.comfrontiersin.org

Cancer-associated fibroblasts (CAFs) are a major cellular component of the TME and are known to orchestrate drug resistance. crownbio.commdpi.comnih.gov CAFs can contribute to this compound resistance through several mechanisms, including the secretion of growth factors and cytokines that promote cancer cell survival, remodeling of the ECM to create a barrier to drug delivery, and the induction of a pro-survival state in cancer cells. frontiersin.orgcrownbio.commdpi.comnih.gov

Finally, the acidic nature of the tumor microenvironment can also play a role in drug resistance. The altered pH can affect the ionization state and cellular uptake of chemotherapeutic agents, potentially reducing their intracellular concentration and efficacy. oaepublish.com

Strategies to Overcome Pirarubicin Resistance Preclinical Focus

Combinatorial Approaches with Molecularly Targeted Agents

The co-administration of pirarubicin (B1684484) with molecularly targeted agents represents a promising strategy to overcome resistance. By targeting specific pathways that contribute to cell survival and drug resistance, these agents can synergistically enhance the anti-tumor activity of this compound.

This compound functions as a topoisomerase II inhibitor, interfering with DNA replication and repair. newdrugapprovals.org Preclinical data suggest that combining inhibitors of both topoisomerase I and II could result in a synergistic anti-tumor effect. popline.org For instance, the combination of a topoisomerase I inhibitor with a topoisomerase II inhibitor like epirubicin (B1671505), a compound related to this compound, has been explored in early-phase studies, suggesting a potential for synergistic interaction, although this can also lead to increased toxicity. popline.org The rationale is that inhibiting both enzymes, which are crucial for resolving DNA topological problems during replication, could lead to an overwhelming level of DNA damage that cancer cells cannot repair, thus overcoming resistance. diva-portal.orgacs.org

Cancer cells with dysfunctional G1/S checkpoints, a common feature in many cancers, become heavily reliant on the G2/M checkpoint for DNA repair before cell division. oncotarget.com Targeting this dependency by combining this compound with cell cycle checkpoint inhibitors, such as those targeting CHK1, WEE1, and ATR, is a rational approach to enhance its efficacy. nih.govnih.govnih.gov Preclinical studies have shown that inhibiting these checkpoint kinases can prevent cancer cells from arresting the cell cycle to repair DNA damage induced by agents like this compound, leading to increased cell death. oncotarget.comhealthbooktimes.org This strategy aims to exploit the inherent genomic instability of cancer cells, pushing them past a threshold of DNA damage that triggers apoptosis. mdpi.comnih.gov The combination of PARP inhibitors with cell cycle checkpoint inhibitors has also shown promise in preclinical models, suggesting a broader applicability for this strategy in overcoming resistance to DNA-damaging agents. oncotarget.comnih.gov

The DNA Damage Response (DDR) is a network of pathways that cells use to repair damaged DNA. nih.gov Cancer cells often have defects in these pathways, making them vulnerable to agents that cause further DNA damage. mdpi.com Combining this compound with inhibitors of key DDR proteins, such as PARP, ATM, and DNA-PK, can create a synthetic lethal interaction. nih.govfrontiersin.org This means that while inhibition of either the DDR pathway or treatment with this compound alone may not be lethal, the combination is. Preclinical studies have demonstrated that combining PARP inhibitors with agents that induce DNA damage can be highly effective, particularly in tumors with existing DNA repair deficiencies. nih.govmdpi.com Modulating the DDR pathway can prevent cancer cells from repairing the DNA lesions caused by this compound, thus enhancing its cytotoxic effect and overcoming resistance. drugtargetreview.comresearchgate.net

Activation of pro-survival signaling pathways is a common mechanism of drug resistance. Preclinical studies have identified several key pathways whose inhibition can sensitize cancer cells to this compound.

RIPK1 Inhibition: Receptor-interacting protein kinase 1 (RIPK1) plays a role in cell death and inflammation. sironax.com.cn Studies in hepatocellular carcinoma have shown that inhibiting RIPK1 enhances the cytotoxic effect of this compound. nih.govnih.govgenscript.com This is achieved by overcoming drug resistance through the modulation of the AKT-p21-dependent pathway. nih.govnih.govgenscript.com The combination of a RIPK1 inhibitor with this compound has demonstrated synergistic anti-tumor effects in mouse xenograft models. nih.gov

AKT/ERK Inhibition: The AKT and ERK signaling pathways are frequently activated in cancer and contribute to cell survival and proliferation, often leading to therapeutic failure. frontiersin.orgnih.gov this compound treatment has been found to elevate the phosphorylation of both AKT and ERK1/2. frontiersin.orgnih.govresearchgate.net Preclinical studies in bladder cancer have shown that inhibitors of AKT (like MK2206) and ERK1/2 (like AZD6244) can significantly sensitize cancer cells to this compound. frontiersin.orgnih.gov Interestingly, inhibiting one pathway can lead to the activation of the other, suggesting that simultaneous inhibition of both pathways may be more effective. frontiersin.orgnih.gov The biguanide (B1667054) phenformin (B89758) has been shown to inhibit both AKT and ERK phosphorylation and acts synergistically with this compound in both in vitro and in vivo models. frontiersin.orgnih.gov

Table 1: Preclinical Findings on Combination Therapies with this compound

Combination AgentTarget PathwayCancer ModelKey FindingsCitations
Topoisomerase I InhibitorTopoisomerase I & IIGeneral Cancer ModelsPotential for synergistic anti-tumor effects by dual inhibition. popline.orgacs.org
CHK1/WEE1/ATR InhibitorsCell Cycle CheckpointsOvarian Cancer, GeneralPrevents DNA repair, leading to increased apoptosis in combination with DNA damaging agents. oncotarget.comnih.govnih.govhealthbooktimes.org
PARP InhibitorsDNA Damage ResponseOvarian Cancer, Breast CancerCreates synthetic lethality, especially in tumors with existing DNA repair defects. nih.govmdpi.com
RIPK1 Inhibitor (Necrostatin-1)RIPK1/AKT/p21Hepatocellular CarcinomaEnhances this compound's cytotoxicity by overcoming resistance via the AKT-p21 pathway. nih.govnih.govgenscript.com
AKT Inhibitor (MK2206)AKT SignalingBladder CancerSensitizes cancer cells to this compound treatment. frontiersin.orgnih.gov
ERK1/2 Inhibitor (AZD6244)ERK SignalingBladder CancerProfoundly sensitizes cancer cells to this compound treatment. frontiersin.orgnih.gov
PhenforminDual AKT/ERK InhibitionBladder CancerSynergistic action with this compound both in vitro and in vivo. frontiersin.orgnih.gov

Reversal of Efflux Pump Activity (e.g., P-glycoprotein inhibitors)

A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. uky.edunih.gov this compound is a substrate for some of these efflux pumps. frontiersin.org Strategies to overcome this form of resistance include the co-administration of P-gp inhibitors. While early generations of P-gp inhibitors had limited clinical success due to toxicity and unfavorable pharmacokinetics, the concept remains a valid preclinical strategy. nih.gov Research continues to explore more effective and less toxic inhibitors to be used in combination with drugs like this compound to increase their intracellular concentration and efficacy.

Novel Drug Delivery Systems for Resistance Overcoming

Nanotechnology offers a promising avenue to overcome this compound resistance by altering the drug's pharmacokinetic profile and cellular uptake mechanisms.

Nanoparticles and Liposomes: Encapsulating this compound into nanoparticles or liposomes can help overcome efflux pump-mediated resistance. frontiersin.orgnih.gov These delivery systems can be designed to release the drug in a sustained manner, maintaining a higher intracellular concentration. Furthermore, nanoparticles can be taken up by cells through endocytosis, bypassing the efflux pumps located on the cell membrane. nih.gov Preclinical studies have shown that nanoparticle formulations of anthracyclines can decrease the IC50 values in resistant cells compared to the free drug. uky.edu For example, a novel lipid hybrid albumin nanoparticle formulation of this compound has been developed, which, while focusing on reducing toxicity, also holds potential for altering drug transport and overcoming resistance. acs.org

Nanoparticle Encapsulation and Enhanced Cellular Uptake

Encapsulating this compound within nanoparticles is a promising strategy to overcome resistance. nih.govdntb.gov.ua Biodegradable polymeric nanoparticles, such as those made from methoxy (B1213986) polyethylene (B3416737) glycol-polylactic acid (mPEG-PLA) and pluronic L-61, have been developed to carry this compound. nih.govdntb.gov.ua These nanoparticles can protect the drug from premature degradation and metabolism, and their surface properties can be engineered to improve circulation time and tumor accumulation via the enhanced permeability and retention (EPR) effect. dntb.gov.uanih.gov Studies have shown that this compound-loaded nanoparticles exhibit high encapsulation efficiency, sustained drug release, and superior anti-cancer activity against resistant cells compared to the free drug. nih.govdntb.gov.ua For instance, co-delivery of this compound and paclitaxel (B517696) using human serum albumin nanoparticles resulted in higher drug accumulation in tumors and enhanced antitumor effects in breast cancer models. nih.gov

Liposomal Formulations and Targeted Delivery

Liposomal formulations represent another advanced drug delivery strategy for this compound. nih.govresearchgate.net Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profile. nih.govru.nl These formulations can reduce the systemic toxicity of the encapsulated drug while enabling controlled release and targeted delivery to tumor tissues. nih.gov By modifying the liposome (B1194612) surface with targeting ligands, such as antibodies or proteins, it is possible to achieve active targeting of cancer cells that overexpress specific receptors. ru.nlnih.gov While specific preclinical data on this compound-loaded liposomes is emerging, the principles established with other anthracyclines, like doxorubicin (B1662922) in the form of Doxil®, demonstrate the potential of this approach to bypass efflux pumps and enhance therapeutic efficacy. nih.govmdpi.com

Prodrug Strategies for Improved Intracellular Concentration

The prodrug approach involves chemically modifying this compound into an inactive form that is converted to the active cytotoxic agent at the tumor site. nih.govacs.orgjst.go.jp This strategy can improve the drug's physicochemical properties and overcome resistance. researchgate.net One approach involves conjugating this compound to a polymer like N-(2-hydroxypropyl)methacrylamide (HPMA) via a pH-sensitive linker, such as a hydrazone bond. acs.org This polymeric prodrug (P-THP) is stable in the bloodstream but releases the active this compound in the acidic microenvironment of tumors or within lysosomes after cellular uptake. acs.org Preclinical studies have shown that P-THP has significantly greater cellular uptake and cytotoxicity compared to equivalent doxorubicin conjugates. acs.org Another strategy involves creating fatty-acid-modified this compound, such as palmitic acid-THP, which can self-assemble into nanosuspensions. jst.go.jp These nanosuspensions are taken up by cancer cells, where the acid-labile linkage is cleaved, releasing the active drug and exerting a potent antitumor effect. jst.go.jp

Interactive Table 2: Preclinical Strategies to Overcome this compound Resistance Click on the headers to sort the data.

StrategyFormulation/ProdrugKey FindingCell/Animal ModelCitation
Nanoparticle EncapsulationPLA-Pluronic L-61 Hybrid NPsHigher tumor regression compared to free this compoundEAC tumor-bearing mice nih.govdntb.gov.ua
Nanoparticle EncapsulationHuman Serum Albumin NPs (co-delivery with Paclitaxel)Superior antitumor effect and increased apoptosis4T1 breast cancer model nih.gov
Prodrug StrategyHPMA-pirarubicin conjugate (P-THP)~10x greater cellular uptake than P-DOX conjugateSUIT2 pancreatic cancer cells acs.org
Prodrug StrategyPalmitic acid-pirarubicin nanosuspensionGradual release of free THP intracellularlyColon 26 cells jst.go.jp
Prodrug StrategyHuman Serum Albumin-pirarubicin conjugatepH-sensitive release of this compoundIn vitro nih.gov

Synthesis, Structural Modifications, and Analog Development

Advanced Synthetic Methodologies for Pirarubicin (B1684484)

The chemical synthesis of this compound is a complex undertaking that involves the precise construction of its tetracyclic aglycone and the stereocontrolled attachment of a modified sugar moiety. Researchers have continually sought to develop more efficient and selective synthetic routes.

Novel Approaches to Glycosidic Bond Formation

The formation of the glycosidic bond between the anthracycline aglycone and the daunosamine (B1196630) sugar derivative is a critical step in the synthesis of this compound. Traditional methods often face challenges with stereoselectivity and yield. To address these issues, novel glycosylation strategies have been developed.

One promising approach involves the use of glycosyl donors with novel leaving groups that can be activated under mild conditions, allowing for greater control over the stereochemical outcome. For instance, the use of sulfoxides or trichloroacetimidates as leaving groups on the sugar moiety has shown success in promoting the desired α-glycosidic linkage characteristic of anthracyclines. Furthermore, the strategic use of protecting groups on both the sugar and the aglycone is crucial to prevent unwanted side reactions and to direct the stereoselectivity of the glycosylation reaction. The choice of solvent and promoter also plays a significant role in influencing the anomeric selectivity.

Another innovative strategy is the development of enzymatic or chemo-enzymatic methods for glycosidic bond formation. While still in the early stages of development for complex molecules like this compound, these methods offer the potential for unparalleled stereospecificity and milder reaction conditions compared to purely chemical approaches.

Stereoselective Synthesis of Chiral Centers

This compound possesses multiple chiral centers, and their correct stereochemical configuration is essential for its biological activity. The stereoselective synthesis of these centers, particularly those within the anthracycline aglycone and the tetrahydropyranyl ring of the sugar moiety, has been a key focus of synthetic efforts.

For the aglycone, strategies often employ chiral pool synthesis, starting from readily available chiral natural products. Asymmetric catalysis, including enantioselective reductions and aldol (B89426) reactions, has also been instrumental in establishing the correct stereochemistry at various positions of the tetracyclic ring system. nih.gov

The stereoselective synthesis of the 4'-O-tetrahydropyranyl-modified daunosamine moiety presents its own unique challenges. The formation of the tetrahydropyranyl (THP) ether at the 4'-position of the daunosamine sugar must be conducted in a way that controls the formation of the new stereocenter on the THP ring. This is often achieved through the use of chiral catalysts or by employing substrate-controlled diastereoselective reactions.

Structural-Activity Relationship (SAR) Studies of this compound Analoguesnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. nih.gov These studies involve the synthesis and evaluation of a series of analogs with systematic modifications to different parts of the molecule.

Modifications to the Daunosamine Moiety

The daunosamine sugar is a critical component for the DNA binding and topoisomerase II inhibitory activity of anthracyclines. Modifications to this moiety in this compound analogues have yielded significant insights.

Replacing the 4'-hydroxyl group with a tetrahydropyranyl (THP) ether is the defining feature of this compound, leading to increased lipophilicity and altered cellular uptake compared to doxorubicin (B1662922). researchgate.net Further modifications to the amino group at the 3'-position have been explored. For instance, the synthesis of 3'-deamino-3'-hydro-N-substituted analogues has been a strategy to modulate the molecule's interaction with DNA and cellular targets. Studies on doxorubicin, a close structural relative, have shown that converting the primary amino group into a pyrrolinodoxorubicin analog can increase potency by 500-1000 times. nih.govnih.gov This suggests that similar modifications to the daunosamine moiety of this compound could lead to highly potent compounds.

Modification to Daunosamine MoietyEffect on PotencyReference
4'-OH to 4'-O-tetrahydropyranylIncreased lipophilicity and altered cellular uptake researchgate.net
3'-NH2 to 3'-deamino-3'-(2''-pyrroline-1''-yl) (on doxorubicin)500-1000 times more active in vitro nih.govnih.gov
3'-deamino-3'-(1'',3''-tetrahydropyridine-1''-yl) (on doxorubicin)30-50 times less active than the pyrroline (B1223166) analog nih.govnih.gov
3'-deamino-3'-(3''-pyrrolidone-1''-yl) (on doxorubicin)5 times more potent than the piperidone analog nih.govnih.gov

Alterations to the Anthracycline Aglycone Structure

The tetracyclic aglycone is the intercalating part of the this compound molecule, inserting itself between DNA base pairs. Modifications to this core structure can significantly impact its DNA binding affinity and topoisomerase II inhibition.

Key areas of modification include the C-4 methoxy (B1213986) group, the C-9 side chain, and the quinone moiety of the C ring. For example, removal of the C-4 methoxy group, as seen in idarubicin (B193468), has been shown to increase potency. acs.org Alterations to the substituents on the A ring can also influence the electronic properties of the quinone and its ability to generate reactive oxygen species, a secondary mechanism of action for some anthracyclines.

Aglycone ModificationExample CompoundEffect on PotencyReference
Removal of C-4 methoxy groupIdarubicinIncreased potency acs.org

Side Chain Variations and Their Impact on Potency

The side chain at the C-9 position of the aglycone plays a role in the molecule's interaction with topoisomerase II and can influence its metabolic stability. In this compound, this is a hydroxyacetyl side chain.

Rational Design of this compound Derivatives with Enhanced Properties

The rational design of this compound derivatives aims to improve its therapeutic index by enhancing efficacy, overcoming resistance, and increasing tumor selectivity. These efforts primarily involve chemical modifications to the parent structure to alter its physicochemical and biological properties.

A significant challenge in anthracycline chemotherapy is the development of multidrug resistance (MDR). This compound itself exhibits activity against some doxorubicin-resistant cell lines. The rational design of new derivatives to further circumvent resistance often focuses on modifying the drug to reduce its recognition and efflux by transporters like P-glycoprotein (P-gp).

Preclinical research on doxorubicin, this compound's parent compound, provides a foundational strategy for designing new analogs. Studies have shown that modifications to the daunosamine sugar moiety are critical for overcoming resistance. The nature of the substituent at the 3'-position, in particular, can significantly influence the drug's ability to overcome specific resistance mechanisms nih.gov. While the 3'-amino group is important, it can be replaced by a hydroxyl group without losing activity. However, introducing bulky substituents at this 3'-position can inhibit the drug's interaction with its target, topoisomerase II, yet these derivatives may overcome certain forms of resistance nih.gov.

Another design principle involves increasing the lipophilicity and steric hindrance of the molecule to decrease its affinity for efflux pumps. For doxorubicin analogs, strategies such as 4'-O-benzylation have been explored to reduce P-gp-mediated efflux researchgate.net. This compound's inherent 4'-O-tetrahydropyranyl (THP) group already increases its lipophilicity compared to doxorubicin, contributing to its effectiveness in some resistant cells nbinno.com. Further rational design could involve synthesizing this compound analogs with novel substitutions at the 3'-position or alternative lipophilic groups at the 4'-position to create derivatives that are poorer substrates for MDR-associated proteins.

Table 1: Preclinical Design Strategies to Overcome Anthracycline Resistance

Design StrategyRationaleExample/Target SiteObserved Preclinical Effect
Modification of the 3'-PositionThe 3'-position of the amino sugar is critical for interaction with topoisomerase II and can influence recognition by resistance mechanisms. nih.govReplacement of 3'-amino group with hydroxyl; introduction of bulky morpholinyl groups. nih.govMorpholinyl derivatives showed an ability to overcome atypical, topoisomerase II-mediated multidrug resistance. nih.gov
Increased Lipophilicity/Steric HindranceReduces affinity for and subsequent efflux by P-glycoprotein (P-gp). researchgate.net4'-O-benzylation of doxorubicin; this compound's inherent 4'-O-tetrahydropyranyl (THP) group. researchgate.netHelps circumvent P-gp-mediated efflux, leading to increased drug retention in MDR-positive cells. researchgate.net

The efficacy of an anticancer agent is highly dependent on its ability to enter and accumulate within tumor cells. This compound was rationally designed as a derivative of doxorubicin with a key structural modification—the addition of a tetrahydropyranyl (THP) group at the 4'-O-position of the amino sugar. This modification significantly increases the lipophilicity of the molecule, which facilitates more rapid and efficient passage across the cell membrane compared to doxorubicin. nih.govnih.gov

Preclinical studies have consistently demonstrated the superior cellular uptake of this compound. Research shows that this compound is taken up more rapidly and results in higher intracellular concentrations in tumor cells than doxorubicin. nih.gov This enhanced uptake is not solely due to passive diffusion driven by lipophilicity. Evidence suggests that this compound is also a substrate for the concentrative nucleoside transporter 2 (CNT-2), which is often highly expressed in tumor cells, providing an additional mechanism for cellular entry. nih.gov

Further design strategies have leveraged this inherent property. In one preclinical study, this compound and doxorubicin were conjugated to an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer carrier. While there was no difference in the cellular uptake of the polymer-drug conjugates themselves, the free this compound liberated from the conjugate inside the cell showed 25 to 30 times higher intracellular accumulation than the free doxorubicin released from its respective conjugate. nih.govresearchgate.net This highlights that the fundamental structure of this compound is key to its high intracellular concentration. The design principle of enhancing lipophilicity has been validated in other doxorubicin derivatives, where conjugation with fatty amines led to a 3-fold increase in cellular uptake compared to the parent drug. nih.gov

Table 2: Comparison of Cellular Uptake between Anthracycline Derivatives (Preclinical Data)

CompoundDesign ModificationCellular Uptake ComparisonReference
This compound (THP)4'-O-tetrahydropyranyl groupDemonstrates more rapid cellular internalization and potent cytotoxicity than doxorubicin (DOX). nih.gov nih.gov
Free this compound (from P-THP conjugate)Liberated from HPMA polymerIntracellular uptake was 25-30 times higher than that of free doxorubicin liberated from P-DOX. nih.govresearchgate.net nih.govresearchgate.net
N-tetradecylamido derivative of doxorubicin 14-succinateConjugation with fatty amineShowed 3-fold more cellular uptake than doxorubicin in SK-OV-3 cells. nih.gov nih.gov

A primary goal in cancer therapy is to maximize damage to malignant cells while minimizing harm to healthy tissues. The rational design of this compound derivatives for modified biological selectivity focuses on targeting the drug specifically to the tumor site. This has been pursued through two main strategies: passive targeting and active targeting.

Passive Targeting via the EPR Effect: One successful approach involves conjugating this compound to a water-soluble polymer, such as N-(2-hydroxypropyl)methacrylamide (HPMA). The resulting macromolecule, known as P-THP, is too large to extravasate from the tight junctions of normal blood vessels but can selectively accumulate in solid tumors through the enhanced permeability and retention (EPR) effect, which is characteristic of tumor vasculature. nih.govmdpi.com Once concentrated in the tumor microenvironment, the linker (often a hydrazone bond) is cleaved in the acidic conditions of the tumor or within lysosomes, releasing the active this compound directly at the site of action. nih.gov This design significantly enhances tumor selectivity and allows for the administration of higher effective doses with reduced systemic toxicity. mdpi.com

Active Targeting via Ligand-Receptor Interactions: A more direct approach involves decorating a drug delivery system with ligands that bind to receptors overexpressed on the surface of cancer cells. In a preclinical study, this compound was encapsulated in sterically stabilized micelles (SSMs) made of DSPE-PEG₂₀₀₀. The surface of these micelles was then grafted with Vasoactive Intestinal Peptide (VIP), a ligand for the VIP receptor, which is overexpressed in breast cancer cells. nih.gov This design led to the active targeting and preferential uptake of the this compound-loaded micelles by cancer cells. In vivo studies showed significant tumor accumulation and eradication with this targeted system, demonstrating high biological selectivity. nih.gov

Table 3: Preclinical this compound Formulations Designed for Biological Selectivity

Derivative/FormulationDesign StrategyTargeting MechanismTarget Cancer Type (Preclinical)
P-THP (HPMA copolymer-conjugated this compound)Polymer conjugation (Passive Targeting)Enhanced Permeability and Retention (EPR) effect for tumor-specific accumulation. nih.govmdpi.comPancreatic, Uterine Sarcoma, Ovarian Cancer. nih.govmdpi.com
PRB-SSM-VIP (VIP-grafted micelles with this compound)Ligand-functionalized nanocarrier (Active Targeting)Binds to overexpressed Vasoactive Intestinal Peptide (VIP) receptors on cancer cells. nih.govBreast Cancer. nih.gov

Biomarker Discovery and Validation in Preclinical Models

Molecular Biomarkers of Pirarubicin (B1684484) Sensitivity

Understanding the molecular profile of tumors that respond favorably to this compound is essential for optimizing its clinical use. Several biomarkers have emerged from preclinical studies that are associated with heightened sensitivity to this drug.

Gene Expression Signatures (e.g., circSTIL, circDUSP16, AKR1C1)

Recent studies have highlighted the role of specific non-coding RNAs and metabolic enzymes in modulating the sensitivity of cancer cells to this compound.

Circular RNAs (circRNAs) have been identified as key regulators in cancer progression and therapeutic response. In triple-negative breast cancer (TNBC), specific circRNAs have been linked to this compound's effects. For instance, circSTIL (hsa_circ_0000069) is highly expressed in TNBC cell lines and is associated with a poor prognosis. patsnap.com this compound treatment can inhibit the malignant phenotype of TNBC cells by mediating circSTIL, suggesting that its expression level could serve as a potential biomarker for treatment response. patsnap.comreferencecitationanalysis.com Similarly, circDUSP16 has been implicated in the molecular mechanisms of this compound in TNBC, making it another promising biomarker for predicting therapeutic efficacy. patsnap.comlarvol.comdntb.gov.uaresearcher.lifecolab.ws

Conversely, the expression of certain enzymes can confer resistance, and therefore, their low expression or inhibition is linked to sensitivity. High expression of Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) is a critical factor for this compound resistance in bladder cancer. nih.govmdpi.com Inhibition of AKR1C1, for example with aspirin (B1665792), can reduce the drug resistance it causes. nih.govmdpi.com Therefore, low baseline expression of AKR1C1 may be a predictive biomarker for this compound sensitivity.

BiomarkerCancer TypeFindingImplication for Sensitivity
circSTIL Triple-Negative Breast Cancer (TNBC)This compound inhibits malignant phenotypes by mediating circSTIL. patsnap.comModulation of circSTIL expression may predict or enhance sensitivity.
circDUSP16 Triple-Negative Breast Cancer (TNBC)Implicated in the therapeutic effect of this compound. patsnap.comlarvol.comdntb.gov.uaExpression levels may serve as a biomarker for this compound's efficacy.
AKR1C1 Bladder CancerHigh expression enhances drug resistance. nih.govmdpi.comLow expression or inhibition of AKR1C1 is associated with increased sensitivity.

Protein Expression Levels and Phosphorylation Status (e.g., GRP78, AKT, ERK)

The status of key signaling proteins involved in cell survival and stress response pathways is a significant determinant of this compound sensitivity.

Glucose-Regulated Protein 78 (GRP78) is a chaperone protein that plays a cytoprotective role. mdpi.com In triple-negative breast cancer, high levels of GRP78 are associated with this compound resistance. nih.gov Consequently, down-regulating GRP78 expression has been shown to restore this compound sensitivity in resistant cells. nih.gov This reversal is linked to the AKT signaling pathway, as the mechanism of resistance may involve the miR-495-3p/GRP78/Akt axis. nih.gov

Furthermore, this compound treatment itself can induce the phosphorylation and activation of both AKT and ERK pathways, which promotes therapeutic failure. jci.org The inhibition of either AKT or ERK signaling has been shown to profoundly sensitize bladder cancer cells to this compound. semanticscholar.org This suggests that tumors with low baseline activity or expression of GRP78, and low phosphorylation of AKT and ERK, are more likely to be sensitive to this compound.

BiomarkerCancer TypeFindingImplication for Sensitivity
GRP78 Triple-Negative Breast Cancer (TNBC)High expression is linked to resistance; downregulation restores sensitivity. mdpi.comnih.govLow expression is a potential marker for sensitivity.
AKT (Phosphorylation) Bladder Cancer, TNBCThis compound can induce AKT activation, leading to reduced drug response. Inhibition of p-AKT enhances sensitivity. nih.govsemanticscholar.orgLow phosphorylation status (p-AKT) suggests greater sensitivity.
ERK (Phosphorylation) Bladder CancerThis compound can elevate ERK phosphorylation, promoting therapeutic failure. Inhibition sensitizes cells to treatment.Low phosphorylation status (p-ERK) indicates higher sensitivity.

Genetic Alterations (Mutations, Amplifications)

Specific changes in the cancer genome, such as gene amplifications, can directly influence the efficacy of this compound by altering the levels of its molecular target.

The primary target of this compound, like other anthracyclines, is topoisomerase II, an enzyme critical for DNA replication and repair. cancer.gov The gene encoding one of its isoforms, TOP2A , is a key predictive biomarker. High expression of TOP2A in tumor cells has been shown to correlate with high sensitivity to this compound in non-muscle invasive bladder cancer (NMIBC). nih.govresearchgate.net Studies have demonstrated that cancer cells with high TOP2A expression are more susceptible to the drug's cytotoxic effects. nih.gov Interestingly, the sensitivity conferred by high TOP2A expression can be modulated by the status of other genes, such as HER2. In bladder cancer, TOP2A-positive cells that were also HER2-negative were found to be more sensitive to this compound than cells that were positive for both markers. nih.govresearchgate.net

BiomarkerCancer TypeFindingImplication for Sensitivity
TOP2A Amplification/Overexpression Non-Muscle Invasive Bladder Cancer (NMIBC), Breast CancerHigh TOP2A expression predicts greater sensitivity to this compound. nih.govresearchgate.nete-century.usTOP2A amplification is a strong predictive biomarker for a favorable response.

Predictive Biomarkers for this compound Resistance

Chemoresistance is a major obstacle in cancer treatment. Identifying biomarkers that predict resistance to this compound allows for the selection of alternative therapies, sparing patients from ineffective treatments.

Efflux Pump Expression as a Resistance Marker

One of the most well-established mechanisms of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

These pumps actively remove this compound from cancer cells, reducing its intracellular concentration to sub-therapeutic levels. iiarjournals.orgP-glycoprotein (P-gp) , encoded by the MDR1 gene, is a primary efflux pump implicated in this compound resistance. spandidos-publications.comnih.govnih.gov Overexpression of P-gp is a common feature in multidrug-resistant leukemia and breast cancer cells. spandidos-publications.comnih.gov Modulators that inhibit P-gp function have been shown to restore this compound sensitivity in resistant cell lines. spandidos-publications.comnih.govresearchgate.net

Another significant ABC transporter is the Breast Cancer Resistance Protein (BCRP) . This compound has been identified as a substrate for BCRP, meaning that high expression of this pump can also lead to reduced intracellular drug accumulation and subsequent resistance. iiarjournals.orgnih.govspringermedizin.de Therefore, high expression levels of P-gp and BCRP are strong predictive markers for this compound resistance.

BiomarkerCancer TypeFindingImplication for Resistance
P-glycoprotein (P-gp/MDR1) Leukemia, Breast CancerOverexpression leads to active efflux of this compound from the cell, causing resistance. spandidos-publications.comnih.govnih.govHigh expression is a strong predictor of resistance.
Breast Cancer Resistance Protein (BCRP) Breast CancerFunctions as an efflux pump for this compound, reducing its intracellular concentration. iiarjournals.orgnih.govspringermedizin.deHigh expression is a predictive marker for resistance.

DNA Repair Pathway Component Levels

This compound exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage. cancer.gov Consequently, the capacity of cancer cells to repair this damage is a critical determinant of resistance.

BiomarkerCancer TypeFindingImplication for Resistance
DNA Repair Capacity (e.g., BRCA1 status) Triple-Negative Breast Cancer (TNBC)Functional DNA repair pathways can mitigate drug-induced damage. BRCA1-negative tumors show better response to anthracyclines. e-century.usIntact and highly efficient DNA repair pathways are a likely predictor of resistance.
AKR1C1 Bladder CancerHigh AKR1C1 expression reduces reactive oxygen species (ROS) and resists this compound-induced apoptosis. nih.govresearchgate.netresearchgate.netHigh expression is a predictive marker for resistance via anti-apoptotic mechanisms.

Methodologies for Biomarker Identification

The identification of reliable biomarkers is crucial for predicting the therapeutic efficacy of this compound and for understanding the mechanisms underlying drug resistance. In preclinical models, a variety of advanced methodologies are employed to discover and validate these molecular indicators. These approaches range from broad, high-throughput molecular profiling to targeted, data-driven computational analysis.

Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive, high-throughput analysis of the complete sets of biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), in a biological sample. researchgate.netscielo.org.mxbiobide.com This holistic view is instrumental in identifying candidate biomarkers associated with the response to this compound treatment. researchgate.net

Genomics and Transcriptomics:

Genomic and transcriptomic analyses focus on identifying variations in DNA sequences, gene expression patterns (mRNA), and non-coding RNAs that correlate with this compound sensitivity or resistance. For instance, studies have explored the role of microRNAs (miRNAs) and circular RNAs (circRNAs) in modulating this compound's effectiveness in cancer cells.

Research in triple-negative breast cancer (TNBC) has identified specific non-coding RNAs involved in this compound resistance. One study established a this compound-resistant cell line, MDA-MB-231R, which showed significantly lower expression of miR-495-3p compared to the sensitive parent cell line. nih.gov Another study suggested, through in silico prediction, that CircDUSP16 may mediate the effects of this compound in TNBC through the miR-1224-3p/TFDP2 axis. dntb.gov.ua These findings highlight specific RNA molecules as potential biomarkers and therapeutic targets to overcome this compound resistance.

Proteomics:

Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. researchgate.net In the context of this compound, proteomic approaches are used to identify proteins and signaling pathways whose expression or activity levels change upon drug treatment or in drug-resistant cells.

A key protein implicated in this compound resistance is the 78-kDa glucose-regulated protein (GRP78). Studies on this compound-resistant MDA-MB-231R breast cancer cells revealed that they express significantly higher levels of GRP78. nih.gov Down-regulating GRP78 was found to reverse resistance to this compound, indicating its potential as both a biomarker for resistance and a target for combination therapy. nih.govreferencecitationanalysis.com This reversal of resistance involves the p-AKT/mTOR pathway. nih.gov Comparative proteomic analyses of chemoresistant breast cancer cell lines, including those resistant to the related anthracycline doxorubicin (B1662922), have identified numerous differentially expressed proteins involved in various cellular processes, providing a rich dataset for potential biomarker discovery. mdpi.com

Metabolomics:

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.gov This approach can reveal metabolic pathways that are altered in response to this compound and can serve as a source of biomarkers. mdpi.comspandidos-publications.com

Studies comparing this compound-sensitive and -resistant bladder cancer cells using untargeted metabolomics have uncovered significant alterations. mdpi.com Researchers noted changes in the concentrations of metabolites associated with arginine and proline metabolism in resistant cells. mdpi.com Furthermore, the levels of the polyamines putrescine and spermidine (B129725) were found to be decreased in this compound-resistant cells. mdpi.com In other preclinical models, treatment with this compound has been shown to cause disturbances in fatty acid and phospholipid metabolism. researchgate.net The analysis of metabolic profiles in biological fluids like urine and serum provides a non-invasive way to monitor treatment response and toxicity. nih.govntu.edu.sg

Omics Technology Preclinical Model Key Findings Potential Biomarkers Citations
Genomics/ Transcriptomics Triple-Negative Breast Cancer (MDA-MB-231R cells)Decreased expression of miR-495-3p in resistant cells.miR-495-3p nih.gov
Triple-Negative Breast Cancer (in silico)CircDUSP16 potentially mediates this compound effects.CircDUSP16 dntb.gov.ua
Proteomics Triple-Negative Breast Cancer (MDA-MB-231R cells)Increased expression of GRP78 in resistant cells; its downregulation reverses resistance via the p-AKT/mTOR pathway.GRP78 nih.gov
Metabolomics Bladder Cancer CellsAltered arginine and proline metabolism; decreased levels of putrescine and spermidine in resistant cells.Putrescine, Spermidine mdpi.com
Sprague-Dawley RatsDisturbance of fatty acid and phospholipid metabolism.Fatty acids, Phospholipids researchgate.net

High-Throughput Screening Approaches in Cellular Models

High-Throughput Screening (HTS) is an automated process that enables the rapid testing of large numbers of chemical or genetic modulators to identify substances that alter a specific biological pathway or cellular phenotype. oncotarget.com In preclinical research for this compound, HTS is a powerful tool for discovering biomarkers of sensitivity and resistance. oncotarget.comistem.eu

Cell-based HTS assays are particularly valuable. mdpi.com These assays can be designed to measure various cellular responses to this compound, such as cell viability, apoptosis, or the expression of a specific reporter gene. oncotarget.comnuvisan.com By screening large compound libraries against cancer cell lines, researchers can identify molecules that either enhance this compound's efficacy or reverse resistance. oncotarget.com The genes or proteins targeted by these "hit" compounds can then be investigated as potential biomarkers.

For example, HTS can be used to screen for compounds that restore this compound sensitivity in a known resistant cell line. A dual-fluorescence system can be employed in HTS to probe for multidrug resistance, while other screens have successfully identified agents that reverse resistance to other anthracyclines like daunorubicin (B1662515) by targeting efflux pumps such as ABCB1. oncotarget.com A this compound-resistant breast cancer cell line, MDA-MB-231R, was developed and utilized to screen compounds, leading to the identification of mechanisms that could overcome this resistance. nih.gov The methodologies used in HTS allow for testing in various microplate formats, from 96-well to 1536-well plates, using readout technologies like fluorescence, luminescence, or high-content imaging. mdpi.compharmaron.com

HTS Assay Type Description Application in this compound Research Citations
Cell Viability/Proliferation Assays Measures the number of viable cells after treatment. Often uses colorimetric or luminescent readouts.To identify compounds that synergize with this compound to kill cancer cells or to screen for genes whose knockdown confers resistance. oncotarget.com
Reporter Gene Assays Uses a reporter gene (e.g., luciferase) linked to a promoter of interest. Drug effects on the signaling pathway are measured by changes in reporter protein expression.To identify biomarkers by screening for factors that modulate signaling pathways affected by this compound (e.g., DNA damage response pathways). oncotarget.comnuvisan.com
High-Content Screening (HCS) An imaging-based method that provides quantitative data on subcellular processes, morphology, and protein localization.To identify phenotypic changes indicative of this compound resistance (e.g., altered organelle structure, protein translocation) and biomarkers associated with these phenotypes. istem.eunuvisan.com
Multidrug Resistance (MDR) Assays Designed to identify compounds that can reverse the MDR phenotype, often by inhibiting efflux pumps.To screen for agents that restore this compound sensitivity in resistant cells, thereby identifying the underlying resistance mechanism (e.g., a specific efflux pump) as a biomarker. oncotarget.com

Computational Approaches for Biomarker Identification

Computational, or in silico, approaches utilize bioinformatics and machine learning algorithms to analyze large and complex biological datasets, such as those generated by omics technologies. scirp.orgrsc.org These methods are essential for sifting through vast amounts of data to identify statistically significant patterns and candidate biomarkers that might otherwise be missed. creative-biolabs.comcancer.gov

In the context of this compound, computational models can be built to predict drug response based on the genomic or proteomic profile of a cancer cell line. nih.gov Machine learning algorithms, such as support vector machines (SVM), can be trained on gene expression data from this compound-treated and untreated cells to identify a small subset of genes that can accurately classify the cellular response. scirp.org These genes then become strong candidates for further validation as biomarkers.

Furthermore, network-based approaches can integrate different types of omics data to construct molecular interaction networks. cancer.gov By analyzing how these networks are perturbed by this compound, researchers can identify key nodes or modules (e.g., signaling pathways) that are critical for the drug's mechanism of action or for the development of resistance. scirp.org Publicly available databases containing gene expression profiles from thousands of cancer samples can be mined in silico to rapidly assess the potential of a candidate biomarker to predict clinical outcomes. creative-biolabs.comnih.gov For example, the link between CircDUSP16 and this compound effect was initially predicted using computational methods. dntb.gov.ua

Computational Method Description Application in this compound Research Citations
Machine Learning Algorithms (e.g., Support Vector Machines, Random Forest) are trained on molecular data to classify samples or predict outcomes.To build predictive models that identify a minimal set of genes or proteins from omics data capable of distinguishing between this compound-sensitive and -resistant tumors. scirp.orgnih.gov
Differential Expression Analysis Statistical methods used to identify genes, proteins, or metabolites with significantly different abundance levels between different conditions (e.g., treated vs. untreated).To generate lists of candidate biomarkers from omics datasets by comparing this compound-sensitive and -resistant preclinical models. nih.gov
Network Analysis Integrates molecular data to build and analyze biological networks (e.g., gene regulatory or protein-protein interaction networks).To identify key pathways and hub genes that are dysregulated in response to this compound, pointing to network-level biomarkers of drug effect or resistance. scirp.orgcancer.gov
In Silico Database Mining Analyzing publicly available large-scale datasets (e.g., The Cancer Genome Atlas) to correlate molecular features with clinical or experimental data.To perform initial, rapid validation of candidate this compound biomarkers by assessing their expression and potential prognostic value across large patient cohorts. creative-biolabs.comnih.gov

Future Directions in Pirarubicin Research Academic Perspective

Exploration of Novel Molecular Targets

Beyond its canonical mechanism of action, pirarubicin's interactions with other cellular components are emerging as a key area of investigation. These non-traditional targets may explain some of its unique activity and offer new avenues for therapeutic exploitation.

A study investigating the inhibition of the bacterial Nucleotide Excision Repair (NER) system identified the UvrA protein as a direct target of This compound (B1684484). plos.orgnih.gov UvrA is a key component of the NER pathway, responsible for recognizing DNA damage. plos.org The study demonstrated that this compound directly inhibits the ATPase activity of UvrA, a function essential for its role in DNA repair. plos.orgnih.gov

Computational docking simulations further elucidated this interaction, revealing that this compound binds to the proximal ATP-binding site of UvrA with a strong affinity. plos.org The binding energy was calculated to be -9.8 kcal/mol, which was stronger than that of ATP itself. plos.org This finding is significant as it points to a mechanism of action that is independent of DNA intercalation. plos.orgnih.gov The study also identified previously unknown allosteric binding pockets on UvrA, highlighting the potential for molecules to modulate protein function without competing with the natural substrate at the active site. plos.orgunivie.ac.atnih.gov While this research was conducted on a bacterial protein, it provides a strong rationale for exploring analogous unconventional binding sites on human proteins, which could be new targets for this compound's anti-cancer effects.

Table 1: In Silico Docking Results of this compound with UvrA

Compound Binding Site Binding Energy (kcal/mol)
This compound Proximal ATP Binding Site -9.8
Mitoxantrone Proximal ATP Binding Site -7.5
Dienestrol Allosteric Site 'BP1' -8.7

Data sourced from a study on bacterial DNA repair inhibitors. plos.org This table illustrates the strong binding affinity of this compound to an unconventional target, the UvrA ATPase domain.

The interplay between chemotherapeutic agents and non-coding RNAs (ncRNAs) is a rapidly expanding field of research, offering insights into the mechanisms of drug sensitivity and resistance. Several studies have specifically implicated ncRNAs, including circular RNAs (circRNAs) and microRNAs (miRNAs), in modulating the cellular response to this compound.

Circular RNAs (circRNAs):

Recent research has identified specific circRNAs that influence the sensitivity of cancer cells to this compound, particularly in triple-negative breast cancer (TNBC). These circRNAs often function as "sponges" for miRNAs, thereby preventing the miRNAs from regulating their target messenger RNAs (mRNAs). nih.govmdpi.com

circZCCHC2: Studies have shown that elevated levels of circZCCHC2 in TNBC are associated with decreased sensitivity to this compound. researchgate.net Mechanistically, circZCCHC2 acts as a sponge for miR-1200. By sequestering miR-1200, circZCCHC2 prevents it from targeting and downregulating the translocated promoter region, nuclear basket protein (TPR). The resulting increase in TPR expression activates the RAS-RAF-MEK-ERK signaling pathway, which promotes cancer cell proliferation and survival, thus diminishing the efficacy of this compound. researchgate.net

circEGFR: Another study identified circEGFR (hsa_circ_0080220) as a key player in this compound resistance in TNBC. nih.gov High expression of circEGFR was linked to poor prognosis. Similar to circZCCHC2, circEGFR functions by sponging a miRNA, in this case, miR-1299. This action leads to the upregulation of the epidermal growth factor receptor (EGFR), a target of miR-1299, which in turn promotes malignant progression and reduces the cytotoxic effects of this compound. nih.gov

MicroRNAs (miRNAs) and Long Non-coding RNAs (lncRNAs):

The response to this compound is also modulated by other ncRNAs.

miR-21: In hepatocellular carcinoma (HCC), treatment with this compound (in combination with 5-fluorouracil) has been shown to suppress the expression of the oncomiR miR-21 by inhibiting the activity of AP-1 proteins. researchgate.netnih.gov Lower levels of miR-21 were associated with inhibited tumor growth in xenograft models, suggesting that miR-21 is a chemotherapy-responsive miRNA and a potential therapeutic target. nih.gov

miR-129-1-3p: In the context of cardiotoxicity, this compound treatment was found to downregulate miR-129-1-3p in cardiomyocytes. nih.gov This miRNA protects cardiac cells from apoptosis by regulating the GRIN2D-mediated Ca2+ signaling pathway. nih.gov Understanding this interaction is crucial for developing strategies to mitigate cardiac side effects.

lncRNA HULC: The long non-coding RNA HULC (Highly Up-Regulated in Liver Cancer) has been shown to enhance drug resistance to this compound, oxaliplatin, and 5-FU in HCC cells by inducing protective autophagy through the stabilization of sirtuin 1 (Sirt1). jcancer.orgfrontiersin.org

lncRNA Miat: Knockdown of the lncRNA Miat has been demonstrated to enhance the anticancer sensitivity of breast cancer cells to this compound, indicating another layer of regulatory control. researchgate.net

A comprehensive study on TNBC cells treated with this compound identified thousands of differentially expressed lncRNAs, circRNAs, and mRNAs. nih.gov This highlights the vast network of ncRNA interactions that can be perturbed by the drug and underscores the potential for these molecules to serve as biomarkers and therapeutic targets. nih.gov

Table 2: Non-Coding RNAs Modulating this compound Activity

ncRNA Cancer Type Effect on this compound Sensitivity Mechanism
circZCCHC2 Triple-Negative Breast Cancer Decreased Sponges miR-1200, upregulating the TPR/RAS-RAF-MEK-ERK pathway. researchgate.net
circEGFR Triple-Negative Breast Cancer Decreased Sponges miR-1299, upregulating EGFR. nih.gov
miR-21 Hepatocellular Carcinoma Increased (when suppressed) Downregulated by this compound via AP-1 inhibition. nih.gov
lncRNA HULC Hepatocellular Carcinoma Decreased Induces protective autophagy via Sirt1 stabilization. frontiersin.org

| lncRNA Miat | Breast Cancer | Increased (when knocked down) | Modulates pathways related to anticancer activity. researchgate.net |

Development of Advanced Preclinical Models

To better predict clinical outcomes and understand the complex biology of drug response, cancer research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models.

Three-dimensional (3D) culture systems, particularly patient-derived organoids (PDOs), are revolutionizing preclinical drug testing. novusbio.comfrontiersin.org These "mini-organs" grown in vitro from patient tissue preserve the cellular heterogeneity, architecture, and microenvironment of the original tumor, offering a more accurate platform for assessing drug efficacy. ebi.ac.uksigmaaldrich.com

A recent study successfully established bladder cancer organoids from patient tumors and tested their sensitivity to several chemotherapeutic agents, including this compound. karger.com The organoids were cultured for 72 hours with various concentrations of the drug, and their viability was assessed. The study determined the half-maximal inhibitory concentration (IC50) values for this compound across different patient-derived organoid lines, revealing heterogeneity in drug response that mirrors the clinical setting. karger.com For instance, the IC50 values for this compound in three different bladder cancer organoid lines were 0.0012 µM, 3.18e-007 µM, and 1.129 µM, respectively. karger.com This demonstrates the potential of organoid models to be used for personalized medicine, predicting which patients are most likely to respond to this compound. karger.comnih.gov

The use of 3D spheroid cultures, which are simpler aggregates of cancer cells, also offers advantages over 2D monolayers for studying drug responses and are increasingly being used in drug discovery research. novusbio.comfrontiersin.org

Microfluidic technology, also known as "lab-on-a-chip," provides a powerful platform for high-throughput drug screening while mimicking physiological conditions more closely than static culture systems. nih.govresearchgate.net These platforms allow for precise control over the cellular microenvironment, including nutrient gradients and fluid shear stress, and require only small volumes of reagents and cells. nih.govmdpi.com

While specific studies extensively detailing the use of microfluidic platforms for this compound screening are emerging, the technology has been widely validated for other anthracyclines like doxorubicin (B1662922) and for anticancer drug screening in general. mdpi.com These platforms can be used to generate and test drugs on 3D tumor spheroids in a highly parallelized manner, enabling the rapid assessment of dose-response relationships and drug combinations. nih.govrsc.org One study noted the use of microfluidic chips to handle patient-derived breast circulating tumor cells for personalized drug response identification, a methodology directly applicable to testing this compound. researchgate.net Given the advantages in terms of cost, throughput, and physiological relevance, microfluidic systems are a promising future direction for the systematic screening of this compound against a wide array of cancer models, including patient-derived cells. researchgate.net

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are considered a gold standard for preclinical cancer research. d-nb.infoinvivotek.com Unlike cell line-derived xenografts, PDX models retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment. amegroups.org This makes them invaluable for studying drug efficacy, biomarker discovery, and mechanisms of resistance in a context that more closely mirrors human cancer biology. d-nb.infoamegroups.orgbiorxiv.org

While large-scale PDX-based mechanistic studies for this compound are still a future prospect, related research points to their utility. For example, a study on hepatocellular carcinoma used a subcutaneous xenograft mouse model to demonstrate that the suppression of miR-21 enhanced the tumor-inhibiting effects of this compound and 5-fluorouracil (B62378) treatment. nih.gov This type of in vivo study is critical for validating molecular mechanisms identified in vitro.

Future research can leverage PDX models to explore fundamental questions about this compound's action. For instance, "avatar" models, where a PDX from a patient is treated concurrently with the patient, could be used to predict individual response and investigate the molecular basis of sensitivity or resistance. amegroups.org Co-clinical trials using PDX models can facilitate the identification of predictive biomarkers and help in designing more effective combination therapies involving this compound. d-nb.infoamegroups.org The development of diverse PDX collections from various cancer types will be instrumental in conducting these detailed mechanistic and translational studies. invivotek.combiorxiv.org

Integration with Systems Biology Approaches

Systems biology offers a holistic framework to understand the complex network of interactions that occur when a drug like this compound is introduced into a biological system. This approach moves beyond the traditional one-drug-one-target model to a more comprehensive network-centric view.

Computational Modeling of this compound-Cell Interactions

Computational modeling is a cornerstone for predicting and understanding the molecular interactions between this compound and its cellular targets at an atomic level. A primary target of this compound is DNA, where it intercalates between base pairs and inhibits topoisomerase II, thereby suppressing DNA replication. toku-e.comresearchgate.net

Advanced computational studies have begun to dissect the nuances of this interaction. For instance, molecular models of doxorubicin analogues, including this compound, have been constructed to analyze their binding to distinct DNA octamer sequences. nih.govacs.org Using programs like HINT (Hydropathic INTeractions), researchers can calculate the free energy of binding and predict the DNA sequence selectivity of these compounds. nih.govacs.org Such models have identified specific structural features of this compound, like its nonaromatic six-membered ring, as potentially enhancing sequence selectivity compared to other anthracyclines. nih.govacs.org

Future computational research will likely involve more dynamic and complex models, such as:

Molecular Dynamics (MD) Simulations: To simulate the time-resolved behavior of this compound's interaction with DNA and topoisomerase II, providing insights into the stability and kinetics of the complex.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the electronic-level details of the intercalation process and the enzymatic reactions inhibited by the drug.

Predictive Modeling for Drug Resistance: Developing algorithms that integrate structural interaction data with genomic data from resistant cell lines to predict how mutations in target proteins might alter binding affinity.

Network Analysis of Drug-Induced Perturbations

When this compound interacts with a cell, it triggers a cascade of changes in gene and protein expression, creating a "perturbation signature." Network perturbation analysis provides a powerful method to interpret these complex signatures, revealing the drug's broader mechanism of action and identifying both on-target and off-target effects. frontiersin.orgnih.govbiorxiv.orgnih.gov

Gene expression profiling of cancer cell lines treated with various compounds, including this compound, is a key data source for this analysis. oup.com By comparing the gene expression changes induced by this compound with databases of known genetic perturbations, researchers can infer its mechanism of action. frontiersin.org For example, a subset of L1000 data analyzing small molecule perturbations included this compound as part of a group of anthracyclines to identify significant gene expression changes. oup.com

Future academic research in this area will focus on:

Constructing Drug-Specific Networks: Building detailed protein-gene regulatory network models for specific cell types to more accurately infer the protein targets of this compound by analyzing how it dysregulates the network. nih.govbiorxiv.orgnih.gov

Time-Series Analysis: Moving from static, single-time-point measurements to time-series gene expression data to capture the dynamic response of cellular networks to this compound exposure.

Integrative Multi-Omics Analysis: Combining transcriptomics with proteomics, metabolomics, and phosphoproteomics to create a more comprehensive and layered view of the cellular perturbations induced by this compound.

Repurposing and Novel Applications of this compound (Preclinical/Academic)

Beyond its established role in oncology, preclinical and academic research is exploring new applications for this compound, driven by a deeper mechanistic understanding of its cellular effects.

Investigation in Non-Oncology Disease Models (Mechanistic Focus)

Currently, there is limited research into repurposing this compound for non-oncology diseases. The primary focus of investigation in non-cancer cells has been to understand the mechanisms of its off-target effects, most notably cardiotoxicity. frontiersin.orgnih.govresearchgate.netnih.gov These studies, while aimed at mitigating adverse effects, provide valuable mechanistic insights that could, in theory, be repurposed.

For instance, studies using cardiomyocyte cell models (H9c2 and HCM cells) to investigate this compound-induced cardiotoxicity have elucidated its impact on specific signaling pathways. frontiersin.orgnih.govresearchgate.netnih.gov

Key Research Findings from Cardiotoxicity Models

Model System Pathway Investigated Key Finding Citation
Rat Cardiomyocytes (H9c2), Human Cardiomyocytes (HCM) Phlpp1/AKT/Bcl-2 Signaling Pathway This compound-induced apoptosis is modulated through the Phlpp1/AKT/Bcl-2 axis. frontiersin.orgnih.gov

These findings highlight that this compound is a potent modulator of fundamental cellular processes like apoptosis and oxidative stress. Future academic inquiry could explore whether these modulatory effects could be harnessed at different concentrations to treat non-oncology conditions where these pathways are dysregulated, such as certain inflammatory or fibrotic diseases, although such applications remain highly speculative.

Application as a Probe for Biological Pathways

A molecule's potential as a biological probe depends on its ability to interact specifically with cellular components and produce a measurable signal. This compound possesses intrinsic properties, such as fluorescence, that make it a candidate for such applications. researchgate.netnih.gov Its well-defined interactions with DNA and topoisomerase II, along with its documented effects on specific signaling cascades, allow it to be used to probe the function and status of these pathways.

Probing DNA Intercalation and Topoisomerase II Function: Due to its inherent fluorescence and ability to intercalate into DNA, this compound can be used in biophysical assays to study the mechanics of DNA access and the activity of topoisomerase enzymes. researchgate.netnih.gov

Investigating Cellular Signaling: Research has shown that this compound induces apoptosis through the generation of reactive oxygen species (ROS) like hydrogen peroxide. iiarjournals.org It has also been found to decrease the expression of Ubiquitin Specific Peptidase 22 (USP22) by inhibiting the phosphorylation of CREB-1. nih.gov This makes this compound a useful tool to perturb these specific pathways (e.g., ROS signaling, CREB-1/USP22 axis) to study their downstream consequences in various cellular contexts.

Future research could refine this compound's use as a probe by developing fluorescently tagged derivatives with enhanced photostability or by using it in high-content screening to identify other proteins and pathways that modulate its activity or are affected by it.

Q & A

Basic Research: How do molecular properties of pirarubicin influence its DNA intercalation mechanism and bioavailability?

Answer: this compound’s DNA-binding efficacy is determined by its molecular structure, including hydrogen bond donors/acceptors, hydrophobicity (Log P), and steric compatibility with DNA grooves. Deviations in Log P (optimal range: ~0.5–3.5) can reduce bioavailability by altering solubility and membrane permeability. To maintain intercalation efficacy, structural analogs should preserve the planar aromatic ring, amine groups, and hydroxyl moieties while minimizing hydrophobic deviations . Experimental validation includes molecular docking simulations and comparative cytotoxicity assays using doxorubicin as a reference .

Basic Research: What experimental models are suitable for evaluating this compound’s sustained-release formulations in bladder cancer?

Answer: The SD rat bladder cancer model (orthotopic implantation) is widely used to assess sustained-release efficacy. Key parameters include:

  • Drug release kinetics : Measure this compound concentration in urine/bladder tissue over 80+ days using HPLC.
  • Tumor inhibition rate : Compare tumor volume reduction between experimental (sustained-release implant) and control groups (bolus injection) at 30 days post-implantation .
  • Survival analysis : Kaplan-Meier curves for average survival period, with statistical significance (P < 0.05) indicating therapeutic superiority .

Advanced Research: How can RIPK1 inhibition enhance this compound’s cytotoxicity in hepatocellular carcinoma (HCC)?

Answer: RIPK1 inhibition disrupts the AKT-p21 pathway, sensitizing HCC cells to this compound:

  • Experimental design : Co-treat HCC cell lines (e.g., Huh7, MHCC-97H) with this compound (0.125–0.5 µM) and RIPK1 inhibitors (e.g., necrostatin-1 or siRNA).
  • Key metrics :
    • IC50 reduction (e.g., 58% decrease in Huh7 cells at 48 hours) .
    • Western blot analysis of p-AKTser473 (downregulated) and p21 (upregulated) .
  • In vivo validation : Xenograft models show tumor growth suppression via RIPK1 inhibitor-pirarubicin synergy, with histopathology confirming cell cycle arrest (G0/G1 phase) .

Advanced Research: What statistical methods resolve contradictions in this compound’s comparative efficacy across bladder cancer therapies?

Answer: Meta-analysis of randomized controlled trials (RCTs) with heterogeneity adjustment:

  • Inclusion criteria : Studies comparing this compound with mitomycin C, thiotepa, or epirubicin (n ≥ 10 trials).
  • Statistical tools :
    • Odds ratio (OR) : Fixed-effects model for homogeneous datasets (e.g., OR = 0.41 for this compound vs. mitomycin C; 95% CI: 0.27–0.61) .
    • Subgroup analysis : Stratify by tumor stage, dosing regimen, and follow-up duration to address variability in recurrence rates .
  • Sensitivity testing : Exclude outlier studies to assess result robustness .

Basic Research: How to quantify this compound’s stability and metabolite distribution in human blood?

Answer:

  • Sample preparation : Collect whole blood and plasma from healthy volunteers; immediately freeze at -80°C to prevent degradation .
  • Analytical methods :
    • LC-MS/MS : Quantify this compound, pirarubicinol, and doxorubicinol. This compound uptake in blood cells is temperature-dependent (carrier-mediated transport) .
    • Metabolite stability : Pirarubicinol predominates in blood cells, while plasma shows rapid degradation to inactive compounds .

Advanced Research: What methodologies optimize intravesical this compound instillation for low-risk NMIBC?

Answer: Short-retention protocols (15 minutes) are validated via:

  • Fluorescence-guided uptake : Blue-light cystoscopy confirms rapid drug accumulation in tumor cells (bright red fluorescence) .
  • Clinical endpoints : Compare recurrence-free survival (RFS) between short (15 min) and standard (1 hour) retention groups using Cox regression .
  • In vitro support : Bladder cancer cell lines (e.g., T24) treated with this compound for 5–15 minutes show comparable apoptosis rates to prolonged exposure .

Advanced Research: How to analyze this compound-DNA interactions using multidimensional calibration?

Answer: Excitation-emission matrix (EEM) fluorescence combined with second-order calibration:

  • Procedure :
    • Incubate this compound with DNA (e.g., calf thymus DNA) and record EEM spectra.
    • Apply alternating penalty trilinear decomposition (APTLD) to resolve spectral overlaps .
  • Validation : Compare binding constants (Kb) with doxorubicin to assess intercalation strength .

Basic Research: What pharmacodynamic parameters predict this compound’s efficacy in breast cancer regimens?

Answer: Key parameters from AC (this compound/cyclophosphamide) vs. PA (this compound/paclitaxel) trials:

  • Disease-free survival (DFS) : Hazard ratios adjusted for HER2/ER status.
  • Toxicity profiling : Grade ≥3 neutropenia incidence (e.g., 28% in AC vs. 35% in PA) .
  • Multivariate analysis : Cox models to identify prognostic factors (e.g., tumor size, lymph node involvement) .

Advanced Research: How to address multidrug resistance (MDR) in this compound-treated malignancies?

Answer:

  • Structural modifications : Synthesize 3’-deamino-3’-morpholino derivatives to reduce P-glycoprotein affinity .
  • Liposomal encapsulation : Enhance hepatic accumulation (e.g., lipiodol-pirarubicin emulsions) while lowering cardiotoxicity .
  • Combination therapy : Co-administer MDR inhibitors (e.g., verapamil) in xenograft models; measure ABC transporter expression via qPCR .

Basic Research: What guidelines ensure rigorous formulation of this compound-related research questions?

Answer: Apply PICOT framework for clinical studies:

  • Population (P) : e.g., "HCC patients undergoing TACE."
  • Intervention (I) : "this compound-lipiodol emulsion."
  • Comparison (C) : "Standard doxorubicin regimen."
  • Outcome (O) : "Overall survival at 12 months."
  • Time (T) : "24-month follow-up."
    Validate feasibility via preliminary searches in MEDLINE/EMBASE (e.g., 513 studies screened for HCC-PICO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pirarubicin
Reactant of Route 2
pirarubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.